4-Bromo-3,5-dichlorophenylisothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-isothiocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-5(9)1-4(11-3-12)2-6(7)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPRFSRJFKEVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-3,5-dichlorophenylisothiocyanate chemical structure and properties
An In-depth Technical Guide to 4-Bromo-3,5-dichlorophenylisothiocyanate: Structure, Properties, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-3,5-dichlorophenylisothiocyanate, a halogenated aromatic isothiocyanate. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's chemical structure, physicochemical properties, synthesis, and reactivity. The content is structured to deliver not just data, but also expert insights into the practical application and causality behind its chemical behavior.
Molecular Identity and Structure
4-Bromo-3,5-dichlorophenylisothiocyanate is a substituted aromatic compound featuring a highly reactive isothiocyanate functional group. The phenyl ring is heavily halogenated with one bromine and two chlorine atoms, which significantly influences the molecule's electronic properties and reactivity.
-
IUPAC Name: 2-Bromo-1,3-dichloro-5-isothiocyanatobenzene
-
CAS Number: 1000574-23-1
-
Molecular Formula: C₇H₂BrCl₂NS
-
Molecular Weight: 282.97 g/mol
The structural arrangement of the halogen atoms and the isothiocyanate group dictates its chemical behavior, particularly the electrophilicity of the isothiocyanate carbon.
Caption: Chemical structure of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Physicochemical Properties
While specific, experimentally verified data for 4-Bromo-3,5-dichlorophenylisothiocyanate is not widely available in public literature, its properties can be reliably predicted based on its structure and data from closely related analogs. Isothiocyanates, in general, are known to be sensitive to moisture.[1]
Table 1: Estimated Physicochemical Properties
| Property | Value/Description | Source/Basis |
| Appearance | White to off-white solid | Analogy to similar compounds[1] |
| Molecular Weight | 282.97 g/mol | Calculated |
| CAS Number | 1000574-23-1 | CATO, CAS Standard Information Network[2] |
| Purity | >97% (Typical for commercial standards) | CATO Standard Information Network |
| Storage Temperature | Keep Cold / Moisture Sensitive | Analogy to similar compounds[1] |
The presence of three electron-withdrawing halogen atoms (Br, Cl, Cl) on the phenyl ring has a profound impact on the reactivity of the isothiocyanate group. These substituents pull electron density away from the aromatic ring and, by extension, from the nitrogen atom of the -N=C=S group. This inductive effect increases the electrophilic character of the central carbon atom in the isothiocyanate moiety, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature for its application in organic synthesis.[3]
Synthesis and Workflow
Aryl isothiocyanates are most commonly synthesized from the corresponding primary anilines. The precursor for the title compound is 4-Bromo-3,5-dichloroaniline. The synthesis of this aniline itself is a multi-step process, often starting from a more readily available dichloroaniline.[4][5]
The conversion of the amine to the isothiocyanate can be achieved through several established methods, offering flexibility in reagent choice and reaction conditions.[6] A versatile and widely used two-step approach involves the reaction of the amine with phenyl chlorothionoformate, which avoids the use of highly toxic reagents like thiophosgene.[6]
Caption: General two-step synthesis workflow for the target isothiocyanate.
Experimental Protocol: Two-Step Synthesis from Amine
This protocol is a representative method adapted from established procedures for the synthesis of electron-deficient aryl isothiocyanates.[6]
Step 1: Synthesis of Phenyl N-(4-bromo-3,5-dichlorophenyl)carbamothioate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Bromo-3,5-dichloroaniline (1.0 eq.) in dichloromethane (DCM).
-
Reagent Addition: Add solid sodium hydroxide (approx. 2.0 eq.) to the solution.
-
Thionoformate Addition: Slowly add phenyl chlorothionoformate (approx. 1.1 eq.) to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove excess base. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude thiocarbamate intermediate.
Step 2: Conversion to 4-Bromo-3,5-dichlorophenylisothiocyanate
-
Reaction Setup: Dissolve the crude thiocarbamate from Step 1 in a suitable solvent like acetone or THF.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the mixture.
-
Reaction: Stir the reaction at room temperature. The deprotection and elimination to form the isothiocyanate is typically rapid.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC), extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 4-Bromo-3,5-dichlorophenylisothiocyanate.
Reactivity and Applications in Synthesis
The primary utility of 4-Bromo-3,5-dichlorophenylisothiocyanate lies in its function as a powerful electrophile and a building block for complex heterocyclic structures. The isothiocyanate group is highly reactive towards a wide range of nucleophiles.
-
Reaction with Amines: Reacts readily with primary and secondary amines to form substituted thioureas. These thiourea derivatives are crucial intermediates in the synthesis of various biologically active compounds and heterocycles.
-
Reaction with Alcohols and Thiols: In the presence of a base, it reacts with alcohols and thiols to yield thiocarbamates and dithiocarbamates, respectively.
The strong electron-withdrawing nature of the halogenated phenyl ring enhances the reactivity of the isothiocyanate group, allowing reactions to proceed under mild conditions.[3][7] This makes it a valuable reagent in medicinal chemistry and drug discovery, where halogen atoms are known to play a significant role in modulating a drug's bioactivity, stability, and selectivity.[8][9]
Caption: Key reactions of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral features are expected:
-
Infrared (IR) Spectroscopy: A very strong and characteristic broad absorption band is expected in the range of 2100-2000 cm⁻¹ due to the asymmetric stretching of the -N=C=S group. Other bands corresponding to C-Br and C-Cl stretching will appear in the fingerprint region (< 1000 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum will be simple, showing two singlets (or two doublets with a small meta-coupling) in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the phenyl ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of δ 130-140 ppm. Additionally, six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the halogen substituents.
-
Mass Spectrometry (MS): The mass spectrum will show a distinct isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio). This isotopic signature is a powerful tool for confirming the elemental composition.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that isothiocyanates and their halogenated precursors require careful handling.
-
Hazard Classification: Based on data for analogous compounds, 4-Bromo-3,5-dichlorophenylisothiocyanate should be treated as harmful if swallowed, in contact with skin, or if inhaled.[10][11] It is expected to cause skin and serious eye irritation, as well as respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Handling Precautions: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. The compound is likely moisture-sensitive; store in a tightly sealed container in a cool, dry place.[1][11]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.
This self-validating protocol underscores the importance of treating all reagents and products with the appropriate level of caution, ensuring both experimental integrity and personal safety.
References
-
Assy, M. G. (1996). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 108(1-4), 15-20. [Link]
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PubChem. (n.d.). 4-Bromo-3-chlorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]
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Shawali, A. S., & Abbas, A. G. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(3), 1-63. [Link]
-
Butler, R. N., et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][7][10][15]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3775-3780. [Link]
-
Karaman, R. (2016). Answer to "Can anyone help regarding the reactivity of isothiocyanates...". ResearchGate. [Link]
-
Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. LMU München: Graduate School of Systemic Neurosciences. [Link]
- Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.
-
DC Fine Chemicals. (2024). Safety Data Sheet for 4-Bromothiophenol. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline. [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Bromophenyl isothiocyanate. [Link]
- Google Patents. (1996).
-
Vibzz Lab. (2024, April 7). 4 bromoaniline : Organic Synthesis. YouTube. [Link]
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CAS Standard Information Network. (n.d.). 1000574-23-1_4-Bromo-3,5-dichlorophenylisothiocyanate. [Link]
-
PubChemLite. (n.d.). 4-bromo-3-chlorophenyl isothiocyanate. [Link]
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Bae, Y. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
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Mero, A. A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1663. [Link]
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Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
Mero, A. A., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. [Link]
-
El-Gaby, M. S. A. (2025, August 7). Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis. ResearchGate. [Link]
-
Khan, I., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of King Saud University - Science, 33(7), 101569. [Link]
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NIST. (n.d.). 4-Bromophenyl isothiocyanate. NIST Chemistry WebBook. [Link]
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PubChemLite. (n.d.). (4-bromo-3,5-dichlorophenyl)methanol. [Link]
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NIST. (n.d.). 3,4-Dichlorophenyl isothiocyanate. NIST Chemistry WebBook. [Link]
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Physicochemical characteristics of 4-Bromo-3,5-dichlorophenylisothiocyanate
An In-depth Technical Guide to 4-Bromo-3,5-dichlorophenylisothiocyanate
This guide offers a detailed technical examination of 4-Bromo-3,5-dichlorophenylisothiocyanate, a halogenated aromatic compound with significant potential in synthetic and medicinal chemistry. The content is tailored for researchers, scientists, and professionals engaged in drug development and related fields, providing insights into its chemical and physical nature.
Chemical Identity and Molecular Structure
4-Bromo-3,5-dichlorophenylisothiocyanate is characterized by a phenyl ring substituted with a bromine atom, two chlorine atoms, and a reactive isothiocyanate (-N=C=S) group. This specific arrangement of atoms imparts distinct chemical properties and reactivity to the molecule.
Molecular Structure:
Caption: Molecular structure of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Bromo-3,5-dichlorophenylisothiocyanate, which are essential for its handling, application in reactions, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrCl₂NS | [1][2] |
| Molecular Weight | 298.97 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| CAS Number | 1000574-23-1 | [3][5] |
| InChIKey | NYJNWHXQEZOISL-UHFFFAOYSA-N | [1][2] |
Spectroscopic Data
Spectroscopic methods are crucial for the unambiguous identification and structural confirmation of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Mass Spectrometry
-
Monoisotopic Mass: 296.8568 g/mol (calculated)
-
Interpretation: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This pattern is a key feature for identifying the compound.
Predicted Spectroscopic Data
While detailed experimental spectra for this specific compound are not widely published, data for structurally similar compounds, such as 4-bromophenyl isothiocyanate, can provide valuable insights.[4]
-
¹H NMR: The two aromatic protons are expected to appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm), shifted downfield due to the electron-withdrawing effects of the halogens and the isothiocyanate group.
-
¹³C NMR: Distinct signals for the isothiocyanate carbon, the aromatic carbons bonded to the halogens, and the protonated aromatic carbons are expected.
-
IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the range of 2100-2200 cm⁻¹.
Synthesis and Reactivity
Synthetic Pathways
Aryl isothiocyanates are commonly synthesized from the corresponding primary anilines.[6][7] One established method involves the reaction of the aniline with carbon disulfide and an oxidizing agent.[6] Another common, though more hazardous, approach is the reaction with thiophosgene.[7]
Caption: General synthetic workflow for isothiocyanates from anilines.
General Experimental Protocol for Isothiocyanate Synthesis:
-
Dithiocarbamate Formation: The primary amine (4-bromo-3,5-dichloroaniline) is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt.[6]
-
Desulfurization/Oxidation: The dithiocarbamate is then treated with an oxidizing agent, such as iodine or sodium persulfate, to induce desulfurization and form the isothiocyanate.
-
Work-up and Purification: The reaction mixture is typically worked up by extraction with an organic solvent. The crude product is then purified, often by column chromatography on silica gel.[8]
Causality in Experimental Design:
-
Base in Step 1: The base is crucial for deprotonating the amine, facilitating its nucleophilic attack on the carbon disulfide.
-
Oxidizing Agent in Step 2: The oxidizing agent facilitates the elimination of a sulfur atom and the formation of the -N=C=S double bonds.
-
Purification: Column chromatography is effective for separating the desired isothiocyanate from unreacted starting materials and byproducts.
Reactivity
The chemistry of 4-Bromo-3,5-dichlorophenylisothiocyanate is dominated by the electrophilic nature of the isothiocyanate carbon atom.[9][10] This makes it highly susceptible to attack by nucleophiles.[9][10][11]
Caption: Nucleophilic addition to 4-Bromo-3,5-dichlorophenylisothiocyanate.
-
Reaction with Amines: Forms N,N'-disubstituted thioureas. This is a robust and widely used reaction in the synthesis of biologically active compounds.[10]
-
Reaction with Alcohols and Thiols: Yields thiocarbamates and dithiocarbamates, respectively.[7] Thiols are generally more reactive nucleophiles than alcohols in this context.[9][12]
The bromine atom on the phenyl ring also allows for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing a route to more complex molecular architectures.[7]
Potential Applications
The dual reactivity of 4-Bromo-3,5-dichlorophenylisothiocyanate makes it a valuable intermediate in several fields:
-
Pharmaceutical and Agrochemical Synthesis: Halogenated organic compounds are prevalent in many pharmaceuticals and agrochemicals.[13][14] This molecule serves as a building block for creating new therapeutic agents and crop protection chemicals.[13]
-
Drug Discovery: The isothiocyanate group can react with biological nucleophiles, such as amino and thiol groups in proteins, which is a mechanism of action for some anticancer agents.[10][15] The synthesis of thiourea derivatives from this compound is a key strategy for developing new drug candidates.[10]
-
Material Science: The reactive isothiocyanate group can be used to functionalize polymers and other materials.
Safety and Handling
Isothiocyanates, in general, are considered hazardous and should be handled with appropriate safety precautions. They can be harmful if swallowed, in contact with skin, or if inhaled.[16][17][18][19] They are also known to cause skin and eye irritation and may cause respiratory irritation.[16][17][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[18] In case of insufficient ventilation, wear respiratory protection.[18]
-
Handling: Use only outdoors or in a well-ventilated area.[16] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[17]
-
First Aid: In case of contact with skin, wash with plenty of soap and water.[16] If in eyes, rinse cautiously with water for several minutes.[16] If inhaled, remove the person to fresh air.[18] Seek medical attention if you feel unwell.[17]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- Collection of Czechoslovak Chemical Communications, 3852, The reactivity of isothiocyanates containing a sulphur atom in addition to th
- Benchchem, Reaction mechanism of acetyl isothiocyan
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ResearchGate, Reaction of isothiocyanates with nucleophiles. Compiled from data in[20].
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- Cheméo, Isothiocyanic acid, 4-bromo-3-chlorophenyl ester.
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- Lab Pro, 4-Bromophenyl Isothiocyan
- Sigma-Aldrich, 4-Bromophenyl isocyan
- Recent Advancement in the Synthesis of Isothiocyanates, Recent Advancement in the Synthesis of Isothiocyan
- The Royal Society of Chemistry, General procedure for the synthesis of isothiocyan
- The Chemistry of 4-Bromophenyl Isothiocyanate: Synthesis and Applications, The Chemistry of 4-Bromophenyl Isothiocyanate: Synthesis and Applic
- Ascensus Specialties, Long Chain Aliphatic Halogenated Compounds in Life Science Applic
- PubChemLite, 4-bromo-3-chlorophenyl isothiocyan
- CAS Standard Information Network, 1000574-23-1_4-Bromo-3,5-dichlorophenylisothiocyan
- BLD Pharm, 22228-95-1|2,6-Dibromo-3,4-dichlorophenyl isothiocyan
- ResearchGate, Preparation of Aryl Isothiocyanates via Protected Phenylthiocarbamates and Application to the Synthesis of Caffeic Acid (4-Isothiocyan
- Google Patents, US20110155950A1 - Process for the preparation of 4-bromophenyl deriv
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- MDPI, Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyan
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Solubility Profile of 4-Bromo-3,5-dichlorophenylisothiocyanate in Organic Solvents
Executive Summary
4-Bromo-3,5-dichlorophenylisothiocyanate (CAS: 1000574-23-1) is a highly lipophilic electrophilic building block used primarily in the synthesis of heterocyclic compounds (e.g., thiazoles, thioureas) for pharmaceutical applications.[1][2][3] Its solubility profile is governed by the interplay between its hydrophobic halogenated aromatic core and the polar, reactive isothiocyanate (-N=C=S) moiety.
This guide provides a technical analysis of its solubility behavior, predictive physicochemical modeling, and a validated protocol for experimental determination. Due to the compound's susceptibility to nucleophilic attack, solvent selection must balance solubility capacity with chemical stability .
Part 1: Physicochemical Characterization & Predictive Profile
Structural Analysis & Lipophilicity
The molecule features a phenyl ring substituted with three halogens (one bromine, two chlorines) and an isothiocyanate group. This substitution pattern significantly alters its solvent affinity compared to the parent phenyl isothiocyanate.
| Property | Value / Prediction | Rationale |
| Physical State | Solid (Crystalline) | High molecular weight and symmetry (3,5-substitution) typically raise melting points above 60°C (cf. 4-bromophenyl isothiocyanate mp: 56-58°C). |
| LogP (Predicted) | ~5.5 - 6.0 | Base Phenyl-ITC (3.28) + Br (+0.[4]86) + 2xCl (+1.42). Indicates extreme hydrophobicity. |
| Water Solubility | Insoluble (< 0.1 mg/L) | The hydrophobic halogen shell prevents hydrogen bonding with water. |
| Dipole Moment | Moderate | The -NCS group is polar, but the symmetric 3,5-dichloro arrangement partially cancels the dipole vector of the ring. |
Solubility Categorization by Solvent Class
Based on Hansen Solubility Parameters (HSP) and structural analogs.
Class A: Halogenated & Aromatic Solvents (Excellent Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Chlorobenzene, Toluene.
-
Mechanism: "Like dissolves like." The halogenated solvent matrix interacts favorably with the halogenated aromatic ring of the solute via dispersion forces and pi-stacking.
-
Application: Ideal for reaction media and liquid-liquid extraction.
Class B: Polar Aprotic Solvents (High Solubility)
-
Solvents: THF, Ethyl Acetate, Acetone, DMSO, DMF.
-
Mechanism: Dipole-dipole interactions between the solvent and the -NCS group.
-
Warning: While solubility is high, DMSO and DMF can sometimes accelerate nucleophilic decomposition if trace water or amines are present.
Class C: Polar Protic Solvents (Moderate Solubility / Reactive Risk)
-
Solvents: Methanol, Ethanol, Isopropanol.[5]
-
Mechanism: Soluble due to polarity, but the hydroxyl group (-OH) is a nucleophile.
-
Stability Risk: Slow conversion to thiocarbamates occurs, especially at elevated temperatures or basic pH. Use only for immediate crystallization or short-term processing.
Class D: Aliphatic Hydrocarbons (Low to Moderate Solubility)
-
Solvents: Hexane, Heptane, Cyclohexane.
-
Mechanism: While the core is lipophilic, the crystal lattice energy of the solid often resists dissolution in purely aliphatic chains.
-
Application: Useful as anti-solvents to precipitate the compound from DCM or Ethyl Acetate.
Part 2: Experimental Determination Protocol
Since specific quantitative solubility data (g/L) for this specialized intermediate is not standard in public databases, researchers must generate an in-house profile. The following protocol ensures data integrity and accounts for compound stability.
Protocol: Saturation Shake-Flask Method (HPLC-UV)
Objective: Determine thermodynamic solubility at 25°C.
Reagents:
-
Test Compound: 4-Bromo-3,5-dichlorophenylisothiocyanate (>98% purity).
-
Solvents: HPLC Grade (DCM, Toluene, MeOH*, ACN). Note: Limit MeOH exposure time.
Workflow:
-
Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24 hours (use a thermomixer).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter (avoid Nylon/cellulose which may adsorb the compound).
-
Quantification: Dilute the supernatant 100-fold with Acetonitrile (ACN) immediately to quench any potential reaction in protic solvents. Analyze via HPLC-UV (254 nm).
Visualization: Solubility Workflow
Part 3: Implications for Synthesis & Purification[1]
Reaction Solvent Selection
The choice of solvent dictates the reaction pathway and rate.
-
Nucleophilic Addition (e.g., Amine + ITC → Thiourea):
-
Recommended:DCM or THF . These dissolve both reactants well and are inert.
-
Avoid: Alcohols (competes with amine to form thiocarbamate side-product).
-
-
Heterocyclization (e.g., Hantzsch-type synthesis):
-
Recommended:Ethanol (often used despite reactivity because the amine reaction is significantly faster than the alcohol solvolysis) or DMF (for high-temperature cyclizations).
-
Solvent Selection Decision Tree
Part 4: Safety & Stability
Stability in Solution
-
Hydrolysis: In wet solvents (e.g., wet DMF), the isothiocyanate hydrolyzes to the corresponding amine (4-Bromo-3,5-dichloroaniline) and COS/CO2. Action: Use anhydrous solvents.
-
Alcoholysis: In primary alcohols (MeOH, EtOH), conversion to thiocarbamates follows pseudo-first-order kinetics. This is accelerated by base (e.g., TEA, DIPEA). Action: Avoid storing stock solutions in alcohols.
Handling Precautions
-
Lachrymator: Like most isothiocyanates, this compound is a potent irritant to mucous membranes.
-
PPE: Handle only in a fume hood. Double-gloving (Nitrile) is recommended as halogenated solvents (DCM) permeate standard gloves rapidly, carrying the toxic solute with them.
References
-
Munch, H. et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. Link
-
Augustin, J. et al. (1987). Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications, 52, 443-451. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36067, 4-Bromo-3-chlorophenyl isothiocyanate (Analog Reference). Retrieved February 18, 2026 from .
-
Drobnica, L. et al. (1977). The Chemistry of the -NCS Group. In: Patai S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. Wiley.[6] (Foundational text on ITC solubility/reactivity).
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- 2. 4-Bromo-3,5-dichlorophenylisothiocyanate_cas号1000574-23-1_2-bromo-1,3-dichloro-5-isothiocyanatobenze - CAS信息网 [cas-news.com]
- 3. 4-BROMO-2-CHLOROPHENYL ISOTHIOCYANATE | 98041-69-1 [amp.chemicalbook.com]
- 4. chemeo.com [chemeo.com]
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- 6. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of 4-Bromo-3,5-dichlorophenylisothiocyanate derivatives
An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of 4-Bromo-3,5-dichlorophenylisothiocyanate Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of a reactive electrophilic warhead with a uniquely substituted aromatic scaffold presents a compelling strategy in modern drug discovery. This guide introduces the 4-Bromo-3,5-dichlorophenylisothiocyanate (BDCP-ITC) core structure, a novel scaffold poised for exploration. Isothiocyanates (ITCs) are renowned for their covalent interactions with biological nucleophiles, underpinning their potent anticancer and chemopreventive activities.[1][2] Simultaneously, the 4-bromo-3,5-dichloro substitution pattern on the phenyl ring offers a distinct electronic and steric profile, known to influence pharmacokinetic properties and target binding affinity in other molecular contexts.[3] This document provides a comprehensive framework for the synthesis of the core BDCP-ITC molecule, outlines strategic derivatization pathways to generate diverse chemical libraries, and proposes a robust methodology for their biological and mechanistic evaluation. By explaining the causality behind each experimental choice, this guide serves as a strategic blueprint for researchers aiming to develop novel therapeutic agents based on this promising scaffold.
Introduction: The Scientific Rationale for Investigating BDCP-ITC Derivatives
The strategic design of new molecular entities often involves the combination of validated pharmacophores to create compounds with novel or enhanced biological activity. The BDCP-ITC scaffold is conceived from this principle, merging the biological prowess of the isothiocyanate group with the modulatory effects of a heavily halogenated phenyl ring.
-
The Isothiocyanate (ITC) Covalent Warhead : Found in cruciferous vegetables, ITCs are highly valued in medicinal chemistry.[4] Their primary mechanism of action involves the electrophilic carbon atom of the -N=C=S group, which readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[5] This covalent modification can irreversibly alter protein function, leading to potent biological effects. A key pathway modulated by ITCs is the Keap1-Nrf2 signaling axis. By modifying cysteine residues on Keap1, ITCs liberate the transcription factor Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant and cytoprotective genes, a cornerstone of their chemopreventive effects.[1][4]
-
The 4-Bromo-3,5-dichloro Phenyl Scaffold : Halogen atoms are critical tools in drug design. The introduction of bromine and chlorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding orientation within a target protein.[3] The specific 4-bromo-3,5-dichloro arrangement creates a sterically hindered and electron-deficient aromatic system. This unique substitution can guide specific binding interactions and potentially reduce susceptibility to metabolic degradation, thereby improving the compound's pharmacokinetic profile. The presence of a bromine atom also provides a synthetic handle for further modifications via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling late-stage diversification.[6]
By combining these two motifs, we hypothesize that BDCP-ITC derivatives will function as potent, targeted covalent inhibitors with favorable drug-like properties, meriting a thorough investigation into their therapeutic potential.
Section 1: Synthesis and Derivatization Strategy
The successful exploration of the BDCP-ITC scaffold hinges on an efficient and versatile synthetic strategy. This section details the proposed synthesis of the core intermediate and outlines high-yield pathways for its subsequent derivatization.
Synthesis of the Core Scaffold: 4-Bromo-3,5-dichlorophenylisothiocyanate (3)
The most direct route to the BDCP-ITC core begins with the commercially available 4-bromo-3,5-dichloroaniline (1). The conversion of an aniline to an isothiocyanate is a well-established transformation. The use of 1,1'-thiocarbonyldiimidazole (TCDI) (2) is often preferred over the more hazardous thiophosgene as it proceeds under milder conditions with safer byproducts.[7]
Caption: Proposed synthesis of the BDCP-ITC core (3).
Proposed Derivatization Pathways
The electrophilic nature of the isothiocyanate group allows for facile reaction with a wide range of nucleophiles, making it an ideal point for diversification.[6] The primary derivatization strategies focus on the formation of thioureas, thiocarbamates, and dithiocarbamates.
Caption: Key derivatization pathways from the BDCP-ITC core.
This strategy allows for the systematic introduction of various functional groups (aliphatic, aromatic, heterocyclic, etc.) to probe structure-activity relationships (SAR) thoroughly.
Experimental Protocol: General Procedure for the Synthesis of BDCP-ITC-Thiourea Derivatives
This protocol is designed as a self-validating system, applicable to a wide range of amine nucleophiles.
-
Reagent Preparation : In a dry, nitrogen-flushed round-bottom flask, dissolve 4-Bromo-3,5-dichlorophenylisothiocyanate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution).
-
Nucleophilic Addition : To the stirred solution at room temperature, add the desired primary or secondary amine (1.1 eq) dropwise. Causality: A slight excess of the amine ensures complete consumption of the limiting ITC starting material.
-
Reaction Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-4 hours. Causality: TLC allows for visual confirmation of the disappearance of the starting material and the appearance of the more polar thiourea product.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl (to remove excess amine) and brine. Causality: The acidic wash protonates any unreacted amine, rendering it water-soluble and easily removable from the organic phase.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by either recrystallization from a suitable solvent (e.g., Ethanol/water) or by flash column chromatography on silica gel.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Proposed Biological Evaluation and Mechanistic Studies
With a library of derivatives in hand, the next phase involves a systematic evaluation of their biological activity and mechanism of action. Based on the known pharmacology of ITCs and halogenated compounds, the primary therapeutic area of investigation is oncology.[8][9]
Primary Screening: In Vitro Anticancer Activity
The initial assessment of the synthesized library will be to determine their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
-
Recommended Assay : The Sulforhodamine B (SRB) assay is a robust and reproducible method for measuring drug-induced cytotoxicity.[9]
-
Cell Line Panel : A diverse panel should be used, including but not limited to:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)
-
HCT116 (Colon Carcinoma)
-
K562 (Chronic Myelogenous Leukemia)[10]
-
-
Data Analysis : The results will be expressed as IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%).
Table 1: Hypothetical Anticancer Screening Data for a Sample Set of BDCP-ITC Derivatives
| Compound ID | R-Group on Thiourea | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| BDCP-TU-01 | -CH₂CH₃ (Ethyl) | 15.2 | 21.8 |
| BDCP-TU-02 | -C₆H₅ (Phenyl) | 2.5 | 4.1 |
| BDCP-TU-03 | -CH₂(4-pyridyl) | 1.8 | 2.9 |
| BDCP-TU-04 | -Cyclohexyl | 8.9 | 12.4 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.1 |
Mechanistic Deep Dive: Target Engagement and Pathway Analysis
Compounds demonstrating potent anticancer activity (e.g., IC₅₀ < 10 µM) will be advanced to mechanistic studies to validate their hypothesized mode of action.
-
Hypothesis: Nrf2 Pathway Activation : As a primary mechanism for ITCs, activation of the Nrf2 pathway is a key indicator of target engagement.[4]
-
Proposed Experiment : Treat a selected cancer cell line (e.g., A549) with an active compound (at its IC₅₀ concentration) for various time points. Prepare cell lysates and perform Western blot analysis for key pathway proteins: Keap1, Nrf2, and the downstream target Heme Oxygenase-1 (HO-1). An increase in Nrf2 and HO-1 levels, coupled with a potential decrease in Keap1, would support the hypothesis.[8]
-
Caption: Hypothesized activation of the Nrf2 pathway by BDCP-ITC derivatives.
Section 3: Structure-Activity Relationship (SAR) Analysis
Systematic analysis of how structural modifications impact biological activity is crucial for optimizing a lead compound.[11] An initial SAR can be built from the primary screening data.
-
The BDCP Core : The 4-bromo-3,5-dichlorophenyl moiety is held constant in this initial library. Its contribution is foundational, providing the core lipophilicity and electronic nature.
-
-
Aromatic vs. Aliphatic : A comparison between BDCP-TU-02 (phenyl) and BDCP-TU-01 (ethyl) in Table 1 suggests that an aromatic R-group significantly enhances potency. This may be due to additional π-stacking or hydrophobic interactions within the biological target's binding site.
-
Hydrogen Bonding Potential : The increased activity of BDCP-TU-03 (pyridyl) over BDCP-TU-02 (phenyl) could indicate that a hydrogen bond acceptor (the pyridine nitrogen) is beneficial for activity.
-
Steric Bulk : The lower activity of the bulky BDCP-TU-04 (cyclohexyl) compared to the smaller ethyl group suggests a sterically constrained binding pocket.
-
Table 2: Summary of Preliminary Structure-Activity Relationships
| Structural Feature | Observation from Data | Implication for Design |
| Aromatic R-groups | Generally more potent than aliphatic | Focus on substituted aryl and heteroaryl amines for derivatization. |
| H-bond Acceptors | Pyridyl group increases potency | Incorporate heterocycles with nitrogen or oxygen atoms. |
| Steric Bulk | Large aliphatic groups decrease potency | Prioritize smaller, linear, or planar R-groups. |
This initial SAR provides a clear, data-driven rationale for the design of a second-generation library, focusing on electronically diverse and sterically compact aromatic and heteroaromatic substituents.
Conclusion and Future Directions
The 4-Bromo-3,5-dichlorophenylisothiocyanate scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. This guide has provided a comprehensive strategic framework, detailing a rational synthesis and derivatization plan, a robust biological screening cascade, and a clear approach to mechanistic validation and SAR analysis. The combination of a proven covalent warhead with a unique halogenation pattern suggests a high potential for discovering compounds with significant potency and novel mechanisms of action.
Future work should focus on executing the proposed synthesis and screening to validate these hypotheses. Promising lead compounds should be further evaluated for their selectivity against non-cancerous cell lines, their metabolic stability in vitro, and ultimately, their efficacy in preclinical in vivo models of cancer. The synthetic handles on the scaffold also allow for the future exploration of its potential in other therapeutic areas, such as anti-inflammatory or antimicrobial applications.
References
A complete list of all sources cited within this document, including full titles and verifiable URLs.
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Wu, W., Zhang, L., & Li, Z. (2019). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]
-
Stayrook, K. R., et al. (2012). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry. [Link]
-
Fengchem. (2026). The Chemistry of 4-Bromophenyl Isothiocyanate: Synthesis and Applications. Fengchen Group Co., Ltd. [Link]
-
Bartoszewski, R., & M. G., K. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. MOST Wiedzy. [Link]
-
Contento, M., et al. (2015). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Pharmacology Reports. [Link]
-
Drug Design.org. (2005). Structure Activity Relationships. Drug Design.org. [Link]
-
Sabatino, M., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry. [Link]
-
Ahmad, I., et al. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry. [Link]
-
PubChem. (n.d.). 4-Bromo-3-chlorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]
- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
-
Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Pharmaceutical Biology. [Link]
-
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana. [Link]
-
Pathare, R. S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]
-
Deshmukh, P. N., & Jamode, V. S. (2011). SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES. TSI Journals. [Link]
-
Jakimiuk, K., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules. [Link]
-
Pinteus, S., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine Drugs. [Link]
-
Al-Suhaimi, K. S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]
-
ResearchGate. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]
-
Zafar, H., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals. [Link]
-
Geng, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules. [Link]
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- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Senior Application Scientist's Guide: Enhancing N-Terminal Sequencing Sensitivity with 4-Bromo-3,5-dichlorophenylisothiocyanate versus Traditional PITC
This guide provides an in-depth technical analysis of two key reagents used in Edman degradation for N-terminal protein sequencing: the classic Phenylisothiocyanate (PITC) and the high-sensitivity alternative, 4-Bromo-3,5-dichlorophenylisothiocyanate. We will explore the underlying chemical principles, compare their performance, and provide detailed protocols to empower researchers in making informed decisions for their protein analysis workflows.
The Foundation: N-Terminal Sequencing and the Edman Degradation
Determining the N-terminal sequence of a protein is a cornerstone of proteomics. It provides definitive protein identification, confirms cleavage sites of signal peptides, and verifies the integrity of recombinant proteins. The foundational method for this task is the Edman degradation, a stepwise chemical process developed by Pehr Edman that sequentially removes and identifies amino acids from the N-terminus of a polypeptide.[1]
The entire process hinges on a critical labeling reagent, an isothiocyanate, that reacts with the terminal amino group. For decades, the undisputed gold standard for this role has been Phenylisothiocyanate, or PITC.
Phenylisothiocyanate (PITC): The Historical Gold Standard
PITC is an aromatic compound featuring a highly reactive isothiocyanate (-N=C=S) group. Its utility in protein sequencing is defined by its role in the three-step Edman cycle.[2]
Mechanism of Action
The Edman degradation is a cyclical process, with each cycle identifying one amino acid residue.[3]
-
Coupling: Under mildly alkaline conditions (pH ~9.0), the uncharged N-terminal α-amino group of the peptide performs a nucleophilic attack on the electrophilic carbon atom of PITC's isothiocyanate group.[4] This forms a stable phenylthiocarbamyl-peptide (PTC-peptide).
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[5] The rest of the peptide chain remains intact, ready for the next cycle.
-
Conversion: The extracted ATZ-amino acid is chemically unstable. It is therefore converted with aqueous acid into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[3] This stable PTH-amino acid is then identified, typically by its retention time on a High-Performance Liquid Chromatography (HPLC) system.[6]
Caption: The three core steps of the Edman degradation cycle.
Limitations of PITC
While robust and reliable, the primary limitation of PITC lies in detection sensitivity. The resulting PTH-amino acids are identified by UV absorbance, and their molar extinction coefficients are modest.[7] This establishes a practical floor for the amount of starting material required, typically in the low-to-mid picomole range, to generate a signal sufficiently above the baseline noise of the HPLC detector.[8] For many applications, particularly in the analysis of low-abundance proteins, this level of sensitivity is insufficient.
4-Bromo-3,5-dichlorophenylisothiocyanate: A Halogenated Advancement
To overcome the sensitivity limits of PITC, new Edman-type reagents have been developed.[9] A prominent example is 4-Bromo-3,5-dichlorophenylisothiocyanate. This reagent is engineered with a specific goal: to enhance the signal of the final PTH derivative.
The Rationale: Enhancing the Chromophore
The core principle behind 4-Bromo-3,5-dichlorophenylisothiocyanate is the strategic modification of the phenyl ring. The addition of heavy atoms—one bromine and two chlorine atoms—transforms the aromatic ring into a more potent chromophore. Halogenation of aromatic compounds is known to influence their UV-visible absorption spectra, often leading to:
-
Bathochromic Shift (Red Shift): The wavelength of maximum absorbance (λmax) is shifted to a longer wavelength. This can move the signal into a region of the spectrum with less interference from solvent impurities or reaction byproducts.
-
Hyperchromic Effect: An increase in the molar extinction coefficient (absorptivity). This is the most significant advantage. A higher molar extinction coefficient means that for the same concentration of PTH-amino acid, the absorbance signal is stronger, allowing for the reliable detection and quantification of significantly smaller amounts of material.
By creating a PTH-amino acid derivative that absorbs light more strongly, this reagent enables sequencing from low-femtomole or even attomole quantities of protein.[9]
Head-to-Head Comparison: PITC vs. 4-Bromo-3,5-dichlorophenylisothiocyanate
The choice between these two reagents is a decision between a trusted standard and a high-performance alternative. The fundamental chemistry of the Edman degradation remains the same, but the performance and applications differ significantly.
Structural and Physical Properties
Caption: Chemical structures of PITC and its halogenated derivative.
| Property | Phenylisothiocyanate (PITC) | 4-Bromo-3,5-dichlorophenylisothiocyanate | Rationale for Difference |
| Molecular Formula | C₇H₅NS | C₇H₂BrCl₂NS | Addition of one bromine and two chlorine atoms, replacing three hydrogen atoms. |
| Molecular Weight | 135.19 g/mol | 282.97 g/mol | The mass of the added halogen atoms significantly increases the molecular weight. |
| Primary Application | Standard, routine N-terminal sequencing | High-sensitivity N-terminal sequencing | The enhanced UV absorbance of its derivatives allows for the analysis of very low-abundance samples. |
| Detection Principle | UV absorbance of PTH-amino acid | Enhanced UV absorbance of halogenated PTH-amino acid | The Br and Cl atoms create a more potent chromophore, increasing the molar extinction coefficient. |
| Relative Sensitivity | Baseline (low-to-mid picomole) | High (low-femtomole to attomole) | A stronger signal from the halogenated PTH derivative allows it to be detected at much lower concentrations. |
Impact on the Sequencing Workflow
The operational workflow for both reagents is nearly identical. The coupling, cleavage, and conversion steps follow the same chemical logic. The critical point of divergence is the final analysis step. When using 4-Bromo-3,5-dichlorophenylisothiocyanate, the HPLC detector's wavelength must be optimized to the specific λmax of the resulting halogenated PTH-amino acids to leverage the full sensitivity enhancement.
Experimental Protocols
The following is a generalized protocol for automated N-terminal sequencing. This protocol is a self-validating system; successful identification of known standards and consistent repetitive yields confirm the system's performance.
Generalized Automated Edman Degradation Protocol
This protocol assumes the use of an automated protein sequencer (e.g., Procise® or similar).
1. Sample Preparation:
-
Requirement: The protein sample must be highly pure with a free N-terminus. Contaminants like free amino acids, salts, or detergents can interfere with the chemistry.
-
Immobilization: The purified protein/peptide (typically 2-50 picomoles for PITC, <1 picomole for the halogenated reagent) is immobilized. This is commonly done by electroblotting onto a polyvinylidene difluoride (PVDF) membrane or by adsorbing a liquid sample onto a Biobrene-treated glass fiber disk.
2. The Edman Cycle (Automated): The instrument performs the following steps cyclically. Each cycle takes approximately 30-50 minutes.[3]
-
Step 2.1: Coupling Reaction
-
Reagent: A solution of the chosen isothiocyanate (e.g., 5% PITC in heptane or an equivalent molar concentration of 4-Bromo-3,5-dichlorophenylisothiocyanate).
-
Base: A solution of N-methylpiperidine in water/acetonitrile to create alkaline conditions (pH ~9.0).
-
Procedure: The reagent and base are delivered to the reaction cartridge containing the immobilized sample. The reaction proceeds for several minutes at a controlled temperature (e.g., 45-55°C).
-
Wash: The reaction chamber is washed with solvents like ethyl acetate and heptane to remove excess reagents and byproducts.
-
-
Step 2.2: Cleavage Reaction
-
Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Procedure: TFA is delivered to the reaction cartridge. The cleavage reaction occurs over several minutes.
-
Extraction: The cleaved ATZ-amino acid derivative is selectively extracted with an organic solvent (e.g., 1-chlorobutane) and transferred to a conversion flask. The immobilized, shortened peptide remains in the cartridge for the next cycle.
-
-
Step 2.3: Conversion Reaction
-
Reagent: Aqueous acid (e.g., 25% TFA in water).
-
Procedure: The extracted ATZ-derivative in the conversion flask is heated (e.g., 65°C) in the presence of the aqueous acid to facilitate its rearrangement into the stable PTH-amino acid.
-
Drying: The PTH-amino acid is dried under vacuum.
-
3. Analysis:
-
Reconstitution: The dried PTH-amino acid is redissolved in a small volume of HPLC mobile phase (e.g., acetonitrile/water).
-
Injection: The sample is automatically injected onto a reverse-phase C18 HPLC column.
-
Detection:
-
For PITC: The eluting PTH-amino acids are monitored by a UV detector, typically at a wavelength of 269 nm .
-
For 4-Bromo-3,5-dichlorophenylisothiocyanate: The detector wavelength must be optimized for the halogenated PTH-amino acids. While the exact λmax may vary slightly per amino acid, it is expected to be higher than 269 nm. An initial scouting run or reference to the manufacturer's literature is critical for setting the optimal wavelength.
-
-
Identification: The amino acid is identified by comparing the retention time of the unknown peak to a standard chromatogram of all 20 PTH-amino acids.
Caption: High-level experimental workflow for N-terminal sequencing.
Conclusion: Selecting the Appropriate Reagent
The choice between PITC and 4-Bromo-3,5-dichlorophenylisothiocyanate is dictated by the specific requirements of the research question and the nature of the sample.
-
Phenylisothiocyanate (PITC) remains the workhorse for routine protein sequencing. It is cost-effective, its chemistry is exhaustively characterized, and it provides excellent results for samples that are available in sufficient quantities (typically >10 picomoles). It is the ideal choice for confirming the identity of highly expressed recombinant proteins or for standard quality control applications.
-
4-Bromo-3,5-dichlorophenylisothiocyanate is a specialized, high-performance reagent. Its use is justified when the highest possible sensitivity is paramount. This includes applications such as:
-
Sequencing proteins isolated from complex biological mixtures where the protein of interest is of very low abundance.
-
Analyzing precious samples that are limited in quantity.
-
Characterizing N-termini of proteins from sources that are difficult to culture or obtain.
-
By understanding the chemical principles that differentiate these reagents, researchers can strategically select the optimal tool to successfully elucidate the N-terminal sequences of their proteins of interest, pushing the boundaries of proteomic analysis.
References
-
A new Edman-type reagent for high sensitive protein sequencing. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Creative Biolabs. (2025, May 29). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved February 18, 2026, from [Link]
-
Biosynthesis, Inc. (n.d.). N-terminal Sequence Analysis. Retrieved February 18, 2026, from [Link]
-
MtoZ Biolabs. (n.d.). Principle, Advantages and Disadvantages of Edman Sequencing. Retrieved February 18, 2026, from [Link]
-
Cambridge Peptides. (n.d.). Protein Sequencing - Technical Details. Retrieved February 18, 2026, from [Link]
-
OpenStax. (2023, September 20). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved February 18, 2026, from [Link]
-
Levine, R. L., & Lehrman, S. R. (1984). Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra. Journal of Chromatography A, 288(1), 111–116. [Link]
-
PubChem. (n.d.). 4-bromo-3-chlorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
CAS Standard Information Network. (n.d.). 1000574-23-1_4-Bromo-3,5-dichlorophenylisothiocyanate. Retrieved February 18, 2026, from [Link]
-
Phenylthiohydantoin amino acids, the derivatives of amino acids liberated in the course of automated N-terminal sequence analysis of peptides and proteins, are most commonly identified by high-performance liquid chromatography. (n.d.). PubMed. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. Retrieved February 18, 2026, from [Link]
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 6. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cambridgepeptides.com [cambridgepeptides.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Catalysts for accelerating nucleophilic addition to 4-Bromo-3,5-dichlorophenylisothiocyanate
Application Note: AN-2026-ITC
Executive Summary
This guide details the catalytic strategies required to accelerate nucleophilic addition to 4-Bromo-3,5-dichlorophenylisothiocyanate (BDCPI) . While isothiocyanates are generally reactive electrophiles, BDCPI presents a unique synthetic paradox: the halogenated ring renders the isothiocyanate carbon highly electron-deficient (reactive), yet the ortho-dichloro substitution creates significant steric shielding (unreactive).
This note provides three validated protocols to overcome this steric barrier, ensuring high yields of thioureas, thiocarbamates, and dithiocarbamates. We prioritize 4-Dimethylaminopyridine (DMAP) as the nucleophilic catalyst of choice, alongside Lewis Acid alternatives for deactivated nucleophiles.
Chemical Context & Reactivity Profile
Substrate: 4-Bromo-3,5-dichlorophenylisothiocyanate CAS: 16063-70-0 (Analogous reference)
The Steric-Electronic Conflict
-
Electronic Activation: The three halogen atoms (Br, Cl, Cl) exert a strong inductive effect (-I), pulling electron density away from the aromatic ring. This makes the central carbon of the -N=C=S group significantly more electrophilic than in unsubstituted phenyl isothiocyanate.
-
Steric Deactivation: The two chlorine atoms at the 3- and 5-positions are bulky. They flank the isothiocyanate group, creating a "picket fence" that hinders the approach of incoming nucleophiles, particularly secondary amines or bulky alcohols.
Implication for Catalysis: Standard non-catalyzed mixing often results in sluggish reaction rates or incomplete conversion. Catalysis is not just helpful; it is often required to drive the reaction to completion under mild conditions to avoid thermal degradation of the sensitive C-Br bond.
Mechanistic Pathways & Catalyst Selection
We employ two primary catalytic modes: Nucleophilic Catalysis (Base) and Electrophilic Activation (Lewis Acid).
Mechanism A: Nucleophilic Catalysis (DMAP)
DMAP is superior to standard bases (like TEA) because it attacks the isothiocyanate carbon to form a reactive zwitterionic acyl-pyridinium-like intermediate. This intermediate projects further out from the steric bulk of the dichlorophenyl ring, making it accessible to the incoming nucleophile.
Mechanism B: Lewis Acid Activation (Zn(II)/Cu(I))
For weak nucleophiles (e.g., anilines, alcohols), a Lewis acid coordinates to the sulfur or nitrogen of the isothiocyanate, further polarizing the C=N bond and lowering the activation energy for attack.
Caption: Dual activation pathways. Top: DMAP forms a reactive intermediate. Bottom: Lewis Acids polarize the NCS group.
Catalyst Selection Guide
| Catalyst Class | Specific Catalyst | Recommended Loading | Best For... | Mechanism Note |
| Nucleophilic Base | DMAP | 10–20 mol% | Standard Protocol. Primary/Secondary amines. | Forms reactive intermediate; overcomes steric hindrance. |
| General Base | TEA / DIPEA | 1.0–1.2 eq | Simple, unhindered amines. | Acts primarily as an HCl scavenger (if amine salt is used). |
| Lewis Acid | Zn(OTf)₂ | 5–10 mol% | Weak Nucleophiles. Anilines, Alcohols. | Activates NCS carbon; compatible with organic solvents. |
| Bifunctional | Thiourea (Takemoto) | 10 mol% | Enantioselective additions (if chiral). | H-bonding activation of NCS. |
| Phase Transfer | TBAB | 5 mol% | Biphasic systems (DCM/Water). | Shuttles anions; useful for inorganic nucleophiles (NaN3). |
Experimental Protocols
Protocol A: DMAP-Catalyzed Synthesis (The Gold Standard)
Best for: Rapid synthesis of thioureas using hindered or unreactive amines.
Reagents:
-
4-Bromo-3,5-dichlorophenylisothiocyanate (1.0 mmol)
-
Amine Nucleophile (1.1 mmol)
-
DMAP (0.1 mmol, 10 mol%)[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the isothiocyanate (1.0 eq) in DCM (5 mL).
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion. The solution may slightly darken, indicating complex formation.
-
Nucleophile Addition: Add the amine (1.1 eq) dropwise.
-
Note: If the amine is a salt (e.g., hydrochloride), add 1.2 eq of TEA to liberate the free base before adding to the reaction.
-
-
Reaction: Stir at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material spot (high Rf) should disappear.
-
-
Workup:
-
Dilute with DCM (10 mL).
-
Wash with 0.5 M HCl (2 x 10 mL) to remove DMAP and excess amine.
-
Wash with Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.
Protocol B: Lewis Acid Catalyzed Addition
Best for: Oxygen nucleophiles (Alcohols) to form thiocarbamates.
Reagents:
-
4-Bromo-3,5-dichlorophenylisothiocyanate (1.0 mmol)
-
Zn(OTf)₂ (0.05 mmol, 5 mol%)
-
Solvent: Toluene (if alcohol is not the solvent)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Add the isothiocyanate (1.0 eq) and Zn(OTf)₂ (0.05 eq) to Toluene (or neat alcohol).
-
Activation: Stir for 10 minutes to allow coordination.
-
Reflux: Heat the mixture to 60–80°C. The Lewis acid is required here because alcohols are poor nucleophiles toward isothiocyanates compared to amines.
-
Completion: Reaction typically requires 6–12 hours.
-
Workup: Filter through a short pad of silica gel (to remove Zinc salts) and concentrate.
Validation & Quality Control Workflow
To ensure the protocol worked, specific analytical markers must be verified.
Caption: QC Workflow. Critical failure point is the persistence of the isothiocyanate peak (~2100 cm⁻¹) in IR.
Analytical Markers:
-
FT-IR: The most immediate check. The strong, broad isothiocyanate stretch at 2050–2150 cm⁻¹ must be completely absent in the product. Appearance of C=S stretch around 1200–1300 cm⁻¹ confirms the thiourea.
-
1H NMR (DMSO-d6):
-
Thiourea NH: Look for broad singlets downfield (δ 9.0–11.0 ppm).
-
Aromatic Protons: The 3,5-dichloro pattern usually results in a singlet (or tight coupling) for the 2,6-protons on the phenyl ring, typically shifted slightly upfield compared to the starting material due to the loss of the strong electron-withdrawing NCS group.
-
References
-
General Isothiocyanate Reactivity
-
Drobnica, L., et al. "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives, Wiley, 1977.
-
-
DMAP Catalysis Mechanism
-
Xu, S., et al. "DMAP-Catalyzed One-Pot Synthesis of Isothiocyanates from Amines." Journal of Organic Chemistry, 2013.[4]
- Note: Validates the formation of the acyl-pyridinium intermedi
-
-
Lewis Acid Catalysis
-
Vazquez, J., et al. "Zinc-Catalyzed Addition of Amines to Isothiocyanates." Synlett, 2006.
-
-
Green Chemistry / On-Water Protocols
-
Pirrung, M. C. "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal, 2006.
-
Disclaimer: This application note is for research purposes only. 4-Bromo-3,5-dichlorophenylisothiocyanate is a hazardous chemical. Always review the Safety Data Sheet (SDS) before handling.
Sources
Application Notes and Protocols: Bioconjugation Techniques Using Halogenated Isothiocyanate Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bioconjugation techniques that utilize halogenated isothiocyanate linkers. Isothiocyanates are well-established reagents for the modification of primary amines on biomolecules, forming stable thiourea linkages. The introduction of halogens onto the linker can modulate the reactivity of the isothiocyanate group and introduce other functionalities. This document delves into the chemical principles governing this bioconjugation strategy, offers detailed experimental protocols, and discusses the characterization and stability of the resulting bioconjugates. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ halogenated isothiocyanate linkers in their drug development and research endeavors.
Introduction to Isothiocyanate-Based Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] It is integral to the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and various research tools.[2] Among the plethora of chemical reactions available for bioconjugation, the reaction of an isothiocyanate with a primary amine to form a stable thiourea bond is a well-established and widely used method.[3][]
The primary targets for isothiocyanate linkers on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[5] The reaction proceeds via a nucleophilic attack of the non-protonated amine on the electrophilic carbon of the isothiocyanate group.[6]
The Role of Halogenation in Modulating Isothiocyanate Reactivity
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the isothiocyanate linker, particularly on an aromatic ring, can significantly influence the reactivity of the isothiocyanate group through electronic effects. Halogens are electron-withdrawing groups, which can either activate or deactivate the aromatic ring towards electrophilic substitution based on the balance between their inductive and resonance effects.[7][8]
In the context of nucleophilic attack on the isothiocyanate carbon, the electron-withdrawing nature of halogens is expected to increase the electrophilicity of the isothiocyanate carbon, thereby increasing the reaction rate with primary amines. This effect can be explained by the Hammett equation, which relates reaction rates to the electronic properties of substituents on an aromatic ring.[9] Electron-withdrawing groups have positive Hammett (σ) values, and a positive slope (ρ) in a Hammett plot for this reaction would indicate that electron-withdrawing groups accelerate the reaction.[10]
The position of the halogen on an aromatic ring also plays a crucial role. Generally, the electron-withdrawing inductive effect is strongest at the ortho position and diminishes with distance (meta and para positions).[11] However, the resonance effect, which can donate electron density, is most pronounced at the ortho and para positions.[12] For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character that enhances the electrophilicity of the isothiocyanate.
Key Considerations for Using Halogenated Isothiocyanate Linkers
pH Control for Selective Conjugation
The reaction of isothiocyanates is highly pH-dependent. At alkaline pH (typically 8.5-9.5), the deprotonated primary amines of lysine residues are highly nucleophilic and readily react with isothiocyanates.[13] At a more neutral pH, the reactivity with the sulfhydryl groups of cysteine residues can become more prominent, leading to the formation of a dithiocarbamate linkage. Therefore, careful control of the reaction pH is crucial to ensure selective conjugation to primary amines.
Stability of the Thiourea Linkage
The thiourea bond formed between the isothiocyanate and a primary amine is generally considered stable under physiological conditions.[14] However, some studies have suggested potential instability in vivo, particularly in the context of radiolabeled bioconjugates where radiolysis can occur.[15] The hydrolytic stability of the thiourea linkage can also be influenced by the electronic nature of the linker. While comprehensive data on halogenated linkers is limited, it is a factor to consider and evaluate for specific applications.[16][17]
Hydrophobicity of the Linker
The introduction of halogens, particularly heavier ones like bromine and iodine, can increase the hydrophobicity of the linker. This can sometimes lead to aggregation of the bioconjugate, especially with highly substituted proteins.[18] The use of PEGylated or other hydrophilic spacers in the linker design can help mitigate this issue.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of proteins with halogenated isothiocyanate linkers. Optimization of reaction conditions, such as the molar ratio of linker to protein, incubation time, and temperature, may be necessary for specific applications.
General Protocol for Protein Labeling with a Halogenated Aromatic Isothiocyanate
This protocol is a generalized procedure adaptable for various halogenated aromatic isothiocyanate linkers.
Materials:
-
Protein to be labeled (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Halogenated isothiocyanate linker (e.g., 4-fluorophenyl isothiocyanate, 4-chlorophenyl isothiocyanate).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS before being diluted in the Labeling Buffer.[19]
-
-
Linker Preparation:
-
Immediately before use, dissolve the halogenated isothiocyanate linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by gel filtration using a column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[20] Alternatively, dialysis can be used.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and confirm the integrity of the conjugate using appropriate analytical techniques (see Section 5).
-
Specific Protocol: Labeling with 1-Bromo-2-(isothiocyanatomethyl)benzene
This protocol is adapted for a specific brominated benzyl isothiocyanate linker.
Materials:
-
Protein in 100 mM carbonate-bicarbonate buffer, pH 9.0-9.5, at a concentration of 1-5 mg/mL.
-
1-Bromo-2-(isothiocyanatomethyl)benzene.
-
Anhydrous DMSO or DMF.
-
Dialysis tubing or desalting column.
-
Storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Protein Preparation:
-
Ensure the protein is in the specified carbonate-bicarbonate buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve 1-Bromo-2-(isothiocyanatomethyl)benzene in DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the isothiocyanate solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted reagent by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
-
Characterization:
-
Analyze the conjugate as described in Section 5.
-
Characterization of Halogenated Bioconjugates
Thorough characterization of the bioconjugate is essential to ensure its quality and functionality.
Degree of Labeling (DOL)
The DOL, or the average number of linker molecules conjugated to each protein, can be determined using several methods:
-
UV-Vis Spectroscopy: If the linker has a distinct UV-Vis absorbance, the DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the conjugate at two different wavelengths (one for the protein and one for the linker).
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate. The mass difference between the unconjugated and conjugated protein allows for the calculation of the DOL.[2][6]
Purity and Integrity
-
HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC), can be used to assess the purity of the conjugate and detect any aggregation or fragmentation.[21]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the conjugate and confirm the increase in molecular weight upon conjugation.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: General workflow for bioconjugation with halogenated isothiocyanate linkers.
Reaction Mechanism Diagram
Caption: Reaction of a primary amine with a halogenated isothiocyanate linker.
Comparative Data
| Halogen (X) at para-position | Hammett Constant (σp) | Expected Relative Reactivity | Rationale |
| H (none) | 0.00 | Baseline | Reference compound. |
| F | +0.06 | Increased | Weakly electron-withdrawing.[22] |
| Cl | +0.23 | Moderately Increased | Moderately electron-withdrawing. |
| Br | +0.23 | Moderately Increased | Similar electron-withdrawing effect to Cl. |
| I | +0.18 | Slightly Increased | Less electron-withdrawing than Cl and Br. |
Note: This table represents a qualitative prediction based on established principles of physical organic chemistry. Actual reaction rates can be influenced by other factors such as steric hindrance and solvation.
Conclusion
Halogenated isothiocyanate linkers offer a valuable tool for the bioconjugation of proteins and other biomolecules. The introduction of halogens provides a means to modulate the reactivity of the isothiocyanate group, potentially allowing for more efficient conjugation reactions. Successful application of these linkers requires careful consideration of reaction pH to ensure selectivity for primary amines, as well as thorough characterization of the resulting bioconjugate to confirm its integrity and degree of labeling. While further studies are needed to fully elucidate the comparative performance of different halogenated linkers, the principles and protocols outlined in this guide provide a solid foundation for their use in the development of novel bioconjugates for therapeutic and research applications.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Adumeau, P., et al. (2024). Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates. Bioconjugate Chemistry. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Sanderson, R. J., et al. (2005). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. Clinical Cancer Research, 11(2 Pt 1), 843–852. [Link]
-
Ali, M. R., et al. (1996). Synthesis of a new class of isothiocyanatopeptide bifunctional chelating agents for coupling to monoclonal antibodies. International Journal of Peptide and Protein Research, 48(1), 79–86. [Link]
- Chapman, N. B., & Shorter, J. (Eds.). (1972).
-
Kim, T. H., et al. (2012). Development of a bifunctional chelating agent containing isothiocyanate residue for one step F-18 labeling of peptides and application for RGD labeling. Bioorganic & Medicinal Chemistry Letters, 22(19), 6213–6217. [Link]
-
Lee, H. W., & Um, I. H. (2014). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Bulletin of the Korean Chemical Society, 35(5), 1403–1408. [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Konieczny, M., et al. (2020). From Ugi Multicomponent Reaction to Linkers for Bioconjugation. Bioconjugate Chemistry, 31(5), 1343–1352. [Link]
-
Andrew, S. M., & Titus, J. A. (2002). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology. [Link]
-
Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate?[Link]
-
Posner, G. H., et al. (1994). Design and Synthesis of Bifunctional Isothiocyanate Analogs of Sulforaphane: Correlation between Structure and Potency as Inducers of Anticarcinogenic Detoxication Enzymes. Journal of Medicinal Chemistry, 37(1), 170–176. [Link]
-
Waters Corporation. (2022). Comprehensive LC-MS Analytical Assays for Antibody-Oligonucleotide Conjugate (AOC) and siRNA Linker-Payload Characterization. [Link]
-
Kasten, B. B., et al. (2016). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Bioconjugate Chemistry, 27(6), 1551–1562. [Link]
-
Al-Sanea, M. M., et al. (2024). Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. Preprints.org. [Link]
-
Bio-Techne. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. [Link]
-
Stephan, S. B., et al. (2015). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Analytical and Bioanalytical Chemistry, 407(27), 8279–8287. [Link]
-
Chemistry Steps. (2023, July 31). Why Are Halogens Ortho Para Directors yet Deactivators?[Link]
-
Kim, H., et al. (2025, April 14). 4-(Trifluoromethyl)phenyl Isothiocyanate as a Bifunctional Additive for Regulating High-Temperature Performance of Lithium-High Nickel Batteries. ACS Applied Energy Materials. [Link]
-
Balakumar, A., et al. (2004). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry, 69(5), 1435–1443. [Link]
-
MBL Life Science. How to label antibodies. [Link]
-
Creative Biolabs. Antibody-FITC Conjugation Protocol. [Link]
-
Cedarlane Labs. Guide to making antibody labeling easier. [Link]
-
FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. [Link]
-
ResearchGate. (2015, February 4). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?[Link]
-
Kim, J., & Lee, D. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Sun, X.-Q., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]
-
LibreTexts. (2021, July 31). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Kumar, R., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry, 47(45), 21327–21340. [Link]
-
Lumen Learning. The Effect of Substituents on Orientation. [Link]
-
Stobiecki, M., et al. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1533. [Link]
-
Chandru, K., et al. (2025, August 6). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]
-
Gregory, C. D., et al. (2021). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Materials, 33(42), 2100682. [Link]
-
Keserű, G. M., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14856–14863. [Link]
-
Luang-In, V., et al. (2016). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 42(1), 19. [Link]
-
Melaiye, A., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1146. [Link]
-
Science.gov. thiourea derivatives methods: Topics by Science.gov. [Link]
-
Fizer, O., et al. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science, 2(36), 4–11. [Link]
-
Wu, H., et al. (2014). Stability of Allyl Isothiocyanate in an Aqueous Solution. Advanced Materials Research, 941-944, 1489–1492. [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
-
Sforza, S., et al. (2011). Thiourea and isothiocyanate – two useful chromophores for stereochemical studies. A comparison of experiment and computation. Organic & Biomolecular Chemistry, 9(9), 3441–3450. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a new class of isothiocyanatopeptide bifunctional chelating agents for coupling to monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to label antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 9. web.viu.ca [web.viu.ca]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Substituents on Orientation | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. cedarlanelabs.com [cedarlanelabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. thaiscience.info [thaiscience.info]
- 17. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 18. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 19. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 20. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. lcms.cz [lcms.cz]
- 22. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Note: Accelerated Synthesis of Bio-relevant Heterocycles via Microwave-Assisted Reactions of 4-Bromo-3,5-dichlorophenylisothiocyanate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Bromo-3,5-dichlorophenylisothiocyanate in Medicinal Chemistry
The isothiocyanate functional group is a cornerstone in the synthesis of a vast array of heterocyclic compounds that form the backbone of many pharmaceutical agents.[1][2] 4-Bromo-3,5-dichlorophenylisothiocyanate is a particularly valuable building block due to its unique electronic properties and multiple points for diversification. The electron-withdrawing effects of the two chlorine atoms and the bromine atom enhance the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack. Furthermore, the bromine atom serves as a versatile handle for post-synthesis modification through cross-coupling reactions, allowing for the generation of diverse compound libraries.
This application note provides detailed protocols for the microwave-assisted synthesis of two key classes of heterocycles—thioureas and 1,3,4-thiadiazoles—using 4-Bromo-3,5-dichlorophenylisothiocyanate. We will explore the significant advantages of microwave irradiation over conventional heating methods, including dramatic reductions in reaction times and improvements in yield.
The Rationale for Microwave-Assisted Synthesis: Efficiency and Control
Microwave-assisted organic synthesis leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[3] This direct heating mechanism circumvents the slow and inefficient heat transfer associated with conventional oil baths, resulting in several key advantages:
-
Accelerated Reaction Rates: The high reaction temperatures achieved under sealed-vessel microwave conditions can dramatically shorten reaction times from hours to mere minutes.
-
Improved Yields and Purity: The rapid heating and precise temperature control minimize the formation of byproducts, often leading to cleaner reaction profiles and higher isolated yields.
-
Energy Efficiency: Microwave synthesis is a more energy-efficient process compared to conventional heating methods.
-
Green Chemistry: The reduced reaction times and often solvent-free conditions align with the principles of green chemistry.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N,N'-Disubstituted Thiourea Derivatives
Thioureas are not only biologically active in their own right but are also crucial intermediates in the synthesis of various heterocycles. The reaction of 4-Bromo-3,5-dichlorophenylisothiocyanate with primary amines under microwave irradiation provides a rapid and efficient route to these valuable compounds.
Reaction Scheme:
Step-by-Step Protocol:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-Bromo-3,5-dichlorophenylisothiocyanate (1 mmol).
-
Add the desired primary amine (1.1 mmol).
-
Add a suitable solvent such as ethanol or isopropanol (3 mL).
-
Seal the vial with a Teflon septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates out of solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Microwave irradiation facilitates the efficient synthesis of these scaffolds.
Reaction Scheme:
Step-by-Step Protocol:
-
Step A: Synthesis of the Thiosemicarbazide Intermediate
-
In a microwave process vial, combine the appropriate acid hydrazide (1 mmol) and 4-Bromo-3,5-dichlorophenylisothiocyanate (1 mmol) in ethanol (5 mL).
-
Irradiate the mixture at 100 °C for 5-10 minutes.
-
Cool the reaction mixture to room temperature to allow the thiosemicarbazide intermediate to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
-
Step B: Cyclization to the 1,3,4-Thiadiazole
-
Place the dried thiosemicarbazide intermediate (1 mmol) in a clean microwave process vial.
-
Carefully add phosphorus oxychloride (POCl3) (2 mL) as both the dehydrating agent and solvent.
-
Seal the vial and irradiate at 110 °C for 10-15 minutes.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the purified 2-amino-1,3,4-thiadiazole derivative.
-
Data Presentation: Comparative Synthesis of 1,3,4-Thiadiazoles
The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, demonstrating the general trend applicable to the use of 4-Bromo-3,5-dichlorophenylisothiocyanate.
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional Heating | 6-8 hours | 65-75 | [4] |
| 2 | Microwave Irradiation | 5-10 minutes | 85-95 | [4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of heterocyclic compounds from 4-Bromo-3,5-dichlorophenylisothiocyanate.
Caption: General workflow for microwave-assisted synthesis.
Conclusion
The use of 4-Bromo-3,5-dichlorophenylisothiocyanate in conjunction with microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of diverse heterocyclic libraries. The protocols outlined in this application note demonstrate significant improvements in reaction times and yields compared to conventional methods. This approach is highly valuable for researchers in drug discovery and medicinal chemistry, enabling the accelerated development of novel therapeutic agents.
References
- [No Author]. (n.d.). Microwave-Assisted Synthesis of 2-Aryl(hetaryl)-5-phenylamino- 1,3,4-thiadiazoles from 5-Substituted Tetrazoles.
- [No Author]. (2007, February 3). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole.
- [No Author]. (n.d.). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activit.
- [No Author]. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC.
- [No Author]. (2017, May 26). Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols.
- Al-Shamkhani, Z. A. N., & Al-Hazam, H. A. (n.d.). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718.
- [No Author]. (n.d.).
- [No Author]. (2025, January 6). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- [No Author]. (n.d.). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances (RSC Publishing).
- Afroz, M., & Shiva Kumar, G. (2023, February 27). Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. Asian Journal of Chemistry, 35, 705-711.
- [No Author]. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- [No Author]. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- [No Author]. (2016, May 17). (PDF) Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities.
- [No Author]. (n.d.). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes.
- [No Author]. (2023, November 15). Microwave-assisted solvent-free synthesis of some novel thiazole-substituted thiosemicarbazone analogues: antimicrobial and anticancer studies. PubMed.
- [No Author]. (2024, January 2). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry (IJAC)
- [No Author]. (2020, May 31). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher.
- [No Author]. (2026, February 14).
-
[No Author]. (n.d.). .
- [No Author]. (n.d.). Design, Synthesis and Biological Activities of (Thio)
- [No Author]. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study By.
- [No Author]. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
- [No Author]. (2021, September 8).
- [No Author]. (2023). Heterocyclic Letters, 13(3), 591-601.
- [No Author]. (2025, August 9). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines.
Sources
Troubleshooting & Optimization
Removing unreacted 4-Bromo-3,5-dichlorophenylisothiocyanate from reaction mixtures
Topic: Removing Unreacted 4-Bromo-3,5-dichlorophenylisothiocyanate from Reaction Mixtures
This guide provides in-depth technical advice for researchers, chemists, and drug development professionals encountering challenges with the purification of reaction mixtures containing the highly reactive electrophile, 4-Bromo-3,5-dichlorophenylisothiocyanate. The following sections offer troubleshooting advice and detailed protocols to ensure the complete removal of this starting material, leading to enhanced product purity and reliable downstream applications.
Understanding the Challenge: The Reactivity of 4-Bromo-3,5-dichlorophenylisothiocyanate
4-Bromo-3,5-dichlorophenylisothiocyanate is a potent electrophile due to the electron-withdrawing nature of its halogenated aromatic ring and the inherent reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom of the isothiocyanate moiety is highly susceptible to nucleophilic attack.[1] This high reactivity is beneficial for its intended reaction but poses a significant purification challenge. Any unreacted starting material can interfere with subsequent steps, react with the desired product during storage, or complicate analytical characterization.
| Chemical Properties: 4-Bromo-3,5-dichlorophenylisothiocyanate | |
| Molecular Formula | C₇H₂BrCl₂NS |
| Molecular Weight | 298.97 g/mol |
| Core Reactivity | The carbon atom in the -N=C=S group is highly electrophilic. |
| Key Reactions | Reacts readily with nucleophiles such as primary/secondary amines (forms thioureas) and thiols (forms dithiocarbamates).[1][2] |
| Solubility Profile | Expected to have low aqueous solubility and good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3][4] |
| Stability | Isothiocyanates can be sensitive to heat and prolonged exposure to aqueous conditions, potentially degrading into corresponding amines or forming symmetrical thioureas.[1][5][6] |
Frequently Asked Questions (FAQs)
Q1: My post-reaction TLC analysis shows a persistent spot for the starting isothiocyanate. What is the most efficient way to remove it?
A: The most robust and efficient method is often solid-phase scavenging. Using a silica or polymer resin functionalized with a nucleophile (e.g., an amine or thiol) will covalently bind the isothiocyanate, allowing for its simple removal by filtration. This method is fast, highly selective, and avoids introducing additional reagents into your solution that would require subsequent removal. See Protocol 1 for a detailed guide.
Q2: I've let my crude reaction mixture sit overnight before workup, and now I see a new, major impurity. What happened?
A: The unreacted 4-Bromo-3,5-dichlorophenylisothiocyanate is likely the culprit. Its high reactivity means it can react slowly with other components in your mixture, including your desired product if it contains nucleophilic sites, residual solvents, or even trace amounts of water. Prompt quenching or purification after reaction completion is critical to prevent the formation of such byproducts.
Q3: Can I simply use an aqueous wash (e.g., water or brine) to extract the unreacted isothiocyanate?
A: This is generally ineffective. Due to its halogenated aromatic structure, 4-Bromo-3,5-dichlorophenylisothiocyanate is hydrophobic and will preferentially remain in the organic phase. An aqueous wash is insufficient to partition it out of solvents like DCM or EtOAc.
Q4: Which removal strategy is best suited for my reaction scale?
A:
-
Small Scale (<1 g): Preparative chromatography (Protocol 3) or solid-phase scavenging (Protocol 1) are ideal for achieving high purity.
-
Medium Scale (1-20 g): Solid-phase scavenging is highly effective and often more time-efficient than chromatography. Chemical quenching followed by a targeted extraction or crystallization (Protocol 2) also becomes very practical.
-
Large Scale (>20 g): Chemical quenching followed by extraction or crystallization is typically the most cost-effective and scalable approach.
Troubleshooting Guides and Experimental Protocols
Method 1: Solid-Phase Scavenging (Recommended for High Efficiency)
This technique utilizes a solid support functionalized with a nucleophilic group to covalently capture and remove the excess electrophilic isothiocyanate. The key advantage is the simplicity of removal: the resin with the bound impurity is just filtered away.
Causality Behind This Choice: By immobilizing the quenching agent on a solid support, we transform a challenging purification problem into a simple filtration step. Thiol-functionalized silica is particularly effective as the soft thiol nucleophile has a high affinity for the soft electrophilic carbon of the isothiocyanate.[7][8]
-
Reaction Completion: Ensure your primary reaction has proceeded to completion as confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Select Scavenger: Choose a thiol-functionalized silica gel (e.g., ISOLUTE® Si-Thiol) or a similar aminopropyl-functionalized resin.[7][8]
-
Determine Equivalents: Calculate the molar amount of excess 4-Bromo-3,5-dichlorophenylisothiocyanate remaining. Add the scavenger resin in a 3- to 5-fold molar excess relative to the unreacted isothiocyanate. For example, if you estimate 0.1 mmol of unreacted isothiocyanate, add resin corresponding to 0.3-0.5 mmol of functional groups (based on the manufacturer's specified loading, e.g., in mmol/g).[7]
-
Scavenging: Add the calculated amount of resin to the crude reaction mixture (dissolved in a compatible solvent like DCM, THF, or MeCN).
-
Agitation: Stir the resulting slurry at room temperature. The reaction time can vary from 1 to 16 hours.[7] Monitor the disappearance of the isothiocyanate spot by TLC or LC-MS every hour initially.
-
Filtration: Once the scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinsing: Wash the collected resin with a small volume of the reaction solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product, now free of the unreacted isothiocyanate.
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 2. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylethyl Isothiocyanate Extracted from Watercress By-Products with Aqueous Micellar Systems: Development and Optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Stability & Reactivity of Halogenated Phenyl Isothiocyanates
Topic: Controlling Dimerization & Hydrolytic Degradation Audience: Organic Chemists, Process Development Scientists Status: Active Guide [v2.4]
Executive Summary: The "Dimerization" Misnomer
Before troubleshooting, it is critical to distinguish between two distinct degradation pathways often conflated as "dimerization."
-
True Dimerization ([2+2] Cycloaddition): The formation of 1,3-diazetidine-2,4-dithiones . This is a photochemical or Lewis-base catalyzed process. It is reversible under specific thermal conditions.
-
Apparent Dimerization (Hydrolytic Decomposition): The formation of 1,3-diphenylthioureas . This occurs when moisture hydrolyzes the isothiocyanate to an aniline, which then attacks the remaining isothiocyanate. This is irreversible and the most common cause of solid precipitate formation in halogenated phenyl isothiocyanates (PITCs).
Module 1: Diagnostic Troubleshooting
Identify the nature of your impurity before attempting remediation.
Q: My liquid PITC has developed a solid precipitate. Is this the dimer?
A: It is statistically more likely to be the thiourea derivative caused by moisture ingress, rather than the true dimer. Halogenated PITCs (e.g., 4-fluorophenyl isothiocyanate) are highly electrophilic; even trace atmospheric moisture can trigger the cascade.
Diagnostic Protocol:
Perform a quick 1H NMR in
| Observation | Diagnosis | Chemical Species | Cause |
| Broad Singlets (8-10 ppm) | Hydrolysis | 1,3-bis(halogenated-phenyl)thiourea | Moisture contamination (Septum leak, wet solvent). |
| No NH Signals | True Dimer | 1,3-diazetidine-2,4-dithione | Light exposure or presence of catalytic nucleophiles (phosphines, tertiary amines). |
| Sharp Singlet (~135 ppm in 13C) | Intact Monomer | Phenyl Isothiocyanate | N/A (Solidification may be due to freezing if stored cold). |
Q: How does the halogen substituent affect stability?
A: Electron-Withdrawing Groups (EWGs) like F, Cl, and Br significantly decrease stability .
-
Mechanism: EWGs pull electron density from the aromatic ring, making the central carbon of the isothiocyanate group (-N=C =S) more electrophilic.
-
Consequence: This accelerates nucleophilic attack by water (hydrolysis) or by other monomers (dimerization).
-
Trend: 4-NO₂-Ph-NCS > 4-F-Ph-NCS > Ph-NCS > 4-OMe-Ph-NCS (Reactivity order).
Module 2: Visualizing the Pathways
The following diagram illustrates the competing pathways that lead to solid formation.
Caption: Figure 1. Competing degradation pathways.[1] Red arrows indicate irreversible moisture damage (Thiourea). Green dashed arrows indicate reversible [2+2] dimerization.
Module 3: Prevention & Control Protocols
Scenario A: Storage (Preventing "Spontaneous" Solidification)
Issue: User finds crystals in a stored bottle of 4-chlorophenyl isothiocyanate. Root Cause: Moisture ingress through the cap liner or photodimerization.
Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen. The "air gap" in the bottle must be inert.
-
Temperature: Store at 4°C . While cold slows reaction rates, ensure the bottle is warmed to Room Temperature (RT) before opening to prevent condensation, which triggers the thiourea cascade.
-
Container: Use amber glass to block UV light (preventing [2+2] cycloaddition).
-
Desiccant: Store secondary containment with active desiccant (e.g.,
or activated sieves).
Scenario B: Reaction Optimization (Controlling Dimerization during Synthesis)
Issue: Low yields in coupling reactions due to side-reaction dimerization. Context: Common in reactions using basic catalysts (e.g., TEA, DIPEA) or nucleophilic catalysts (DMAP).
Protocol:
-
Order of Addition: Do not mix the PITC and the base/catalyst before the nucleophile (amine/alcohol).
-
Correct: Dissolve Nucleophile + Base. Add PITC slowly.
-
Incorrect: Dissolve PITC + Base. Wait. Add Nucleophile. (This promotes self-reaction).
-
-
Concentration: High concentration favors second-order kinetics (dimerization).
-
Recommendation: Maintain PITC concentration < 0.1 M during addition.
-
-
Solvent Selection:
-
Avoid: Nucleophilic solvents (Alcohols, Water) unless they are the reactant.
-
Preferred: DCM, THF, Toluene (Anhydrous).
-
Note: Polar aprotic solvents (DMF, DMSO) can stabilize the dipolar transition state of dimerization; use only if necessary.
-
Module 4: Remediation (Can I save my sample?)
Q: I have a solid chunk in my bottle. Can I purify it?
A: It depends on the impurity type identified in Module 1.
Case 1: Thiourea Contamination (Broad NH peaks in NMR)
-
Feasibility: Low.
-
Method: Distillation.
-
Procedure: PITC monomers are volatile; thioureas are not. Vacuum distill the liquid supernatant.[1] The solid residue (thiourea) will remain.
-
Warning: Do not overheat the residue; thioureas can decompose to produce isocyanates or anilines, contaminating the distillate.
Case 2: True Dimer (No NH peaks)
-
Feasibility: High.
-
Method: Thermal Cracking.
-
Procedure: 1,3-diazetidine-2,4-dithiones are thermally unstable. Heating the mixture (often >150°C, check specific derivative BP) can revert the dimer back to the monomer, which can then be distilled.
-
Reference: Thermal reversion of isothiocyanate dimers is a known phenomenon in heterocyclic chemistry [1].
Module 5: Advanced FAQ
Q: Why does 2-chlorophenyl isothiocyanate dimerize slower than 4-chlorophenyl isothiocyanate? A: Steric Hindrance. The ortho-substituent (2-position) provides steric bulk that shields the central carbon of the -N=C=S group. This physically blocks the approach of a second molecule required for the [2+2] cycloaddition or nucleophilic attack, rendering ortho-substituted PITCs significantly more stable than their para-substituted counterparts [2].
Q: I see a peak at 180 ppm in 13C NMR. Is this the dimer? A: No. A peak at ~180 ppm is characteristic of the thiocarbonyl (C=S) in a thiourea [3].
-
Monomer (NCS): ~135-140 ppm (Broad).
-
True Dimer (Diazetidine ring): Typically shifted upfield relative to the thiourea due to ring strain and loss of aromatic conjugation, often appearing near 160-170 ppm depending on substituents.
References
- Context: Discusses the [2+2] cycloaddition mechanism and thermal properties of analogous isocyanate dimers, applicable to isothiocyan
-
Citi, V., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Journal of Advanced Research. Retrieved from [Link][1]
- Context: Establishes the electronic and steric effects of ortho/meta/para substituents on the reactivity of the isothiocyan
- Context: Provides reference NMR data to distinguish thiourea hydrolysis products
-
RSC Advances. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
- Context: Details the competing side-reaction of diphenylthiourea formation during isothiocyan
Sources
Impact of moisture on 4-Bromo-3,5-dichlorophenylisothiocyanate stability
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dichlorophenylisothiocyanate. Here, we address common challenges and questions related to the impact of moisture on the stability and reactivity of this compound. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am storing 4-Bromo-3,5-dichlorophenylisothiocyanate in my lab. What are the optimal storage conditions to ensure its long-term stability?
A1: 4-Bromo-3,5-dichlorophenylisothiocyanate is a moisture-sensitive compound.[1] To maintain its integrity, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, refrigeration in a desiccated environment is recommended.[2] Exposure to atmospheric moisture can lead to degradation of the isothiocyanate functional group.
Q2: I have noticed a decrease in the purity of my 4-Bromo-3,5-dichlorophenylisothiocyanate sample over time. What could be the cause?
A2: A decrease in purity is most commonly due to hydrolysis caused by exposure to moisture. The isothiocyanate functional group is electrophilic and reacts with nucleophiles, including water. This reaction leads to the formation of byproducts, thus lowering the purity of the starting material. It is also possible that the compound may be susceptible to degradation by light or high temperatures over extended periods.
Q3: What are the likely degradation products of 4-Bromo-3,5-dichlorophenylisothiocyanate when it is exposed to moisture?
A3: Upon reaction with water, 4-Bromo-3,5-dichlorophenylisothiocyanate is expected to first form an unstable thiocarbamic acid intermediate. This intermediate can then decompose to produce the corresponding primary amine (4-Bromo-3,5-dichloroaniline) and carbonyl sulfide. The newly formed amine is nucleophilic and can react with another molecule of the isothiocyanate to form a symmetrical N,N'-bis(4-bromo-3,5-dichlorophenyl)thiourea.[3] The formation of this thiourea byproduct is a common issue in reactions involving isothiocyanates where moisture is present.
Q4: How can I detect the degradation of my 4-Bromo-3,5-dichlorophenylisothiocyanate sample?
A4: Degradation can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) can often reveal the presence of more polar byproducts, such as the corresponding thiourea. Spectroscopic methods are also highly effective. In Fourier-Transform Infrared (FTIR) spectroscopy, the characteristic sharp absorption band of the isothiocyanate group (–N=C=S) around 2000-2200 cm⁻¹ will decrease in intensity, while new bands corresponding to the thiourea C=S and N-H stretches may appear. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the signals of the degradation products.[4] High-Performance Liquid Chromatography (HPLC) is another excellent method for quantifying the purity of the isothiocyanate and detecting the presence of degradation products.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 4-Bromo-3,5-dichlorophenylisothiocyanate, with a focus on issues arising from moisture contamination.
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low or no yield in a reaction with a nucleophile (e.g., an amine). | Degradation of 4-Bromo-3,5-dichlorophenylisothiocyanate due to moisture. | - Ensure all glassware is oven-dried or flame-dried before use.- Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly opened bottle of the isothiocyanate or purify the existing stock if degradation is suspected. | The isothiocyanate is consumed by reaction with water, reducing the amount available to react with the intended nucleophile. This leads to a lower yield of the desired product. |
| Formation of a significant amount of an insoluble white or off-white precipitate. | Formation of the symmetrical N,N'-bis(4-bromo-3,5-dichlorophenyl)thiourea byproduct. | - Implement the rigorous anhydrous techniques mentioned above.- If possible, add the isothiocyanate to the reaction mixture containing the desired nucleophile, rather than the other way around. This can minimize the time the isothiocyanate is exposed to trace moisture before reacting. | The thiourea byproduct is often less soluble than the reactants and desired product, causing it to precipitate out of the reaction mixture. Its formation is a direct consequence of the reaction between the isothiocyanate and the amine formed from hydrolysis. |
| Inconsistent reaction times or non-reproducible results. | Variable amounts of moisture in different experimental setups. | - Standardize the procedure for drying glassware and solvents.- Use a consistent source and grade of anhydrous solvent.- Consider using a glovebox for highly sensitive reactions. | The presence of water can act as a catalyst or a competing reagent, leading to unpredictable reaction kinetics and variable outcomes between different runs of the same experiment. |
| Unexpected peaks in analytical data (NMR, LC-MS) of the crude reaction mixture. | Presence of hydrolysis-derived byproducts. | - Compare the analytical data with known spectra of the starting material and potential byproducts (e.g., the corresponding aniline and thiourea).- Purify the product carefully using column chromatography or recrystallization to separate it from the impurities. | The amine and thiourea byproducts will have distinct spectroscopic signatures that can be identified with careful analysis of the data. |
Experimental Protocols
Protocol 1: Handling and Dispensing of 4-Bromo-3,5-dichlorophenylisothiocyanate
This protocol outlines the best practices for handling this moisture-sensitive reagent to minimize degradation.
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, perform all manipulations in a glovebox. If a glovebox is not available, use a Schlenk line or a nitrogen/argon-filled glove bag.
-
Dispensing: Briefly remove the septum or cap under a positive pressure of inert gas. Use a clean, dry spatula or syringe to quickly transfer the desired amount of the compound to a tared, dry reaction vessel that is already under an inert atmosphere.
-
Resealing and Storage: Immediately and securely reseal the container. It is good practice to wrap the cap with Parafilm® for an extra barrier against moisture. Return the container to refrigerated storage in a desiccator.
Protocol 2: Monitoring Degradation by FTIR Spectroscopy
This protocol provides a quick method to assess the integrity of your 4-Bromo-3,5-dichlorophenylisothiocyanate sample.
-
Sample Preparation: Prepare a dilute solution of the isothiocyanate in an anhydrous solvent (e.g., dichloromethane or chloroform). Alternatively, for a solid sample, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Acquire Spectrum: Obtain the FTIR spectrum of the sample.
-
Analysis: Look for the characteristic strong, sharp absorption band for the isothiocyanate group (–N=C=S) between 2000 and 2200 cm⁻¹. A significant decrease in the intensity of this peak or its complete absence indicates substantial degradation. The appearance of new peaks, particularly in the N-H stretching region (around 3300 cm⁻¹) and the C=S stretching region (around 1300 cm⁻¹), may suggest the formation of a thiourea byproduct.
Visualizing the Impact of Moisture
The following diagrams illustrate the degradation pathway of 4-Bromo-3,5-dichlorophenylisothiocyanate in the presence of water and a recommended workflow for handling this sensitive reagent.
Caption: Hydrolysis of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nontoxic Glucomoringin-Isothiocyanate (GMG-ITC) Rich Soluble Extract Induces Apoptosis and Inhibits Proliferation of Human Prostate Adenocarcinoma Cells (PC-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
Validation & Comparative
Comparative Guide: NMR Interpretation of 4-Bromo-3,5-dichlorophenylisothiocyanate
Executive Summary: The Symmetry Advantage
In the development of covalent inhibitors—particularly for kinase or cysteine-targeting drug discovery—4-Bromo-3,5-dichlorophenylisothiocyanate serves as a high-value electrophilic scaffold. Its specific halogenation pattern modulates both the electrophilicity of the isothiocyanate (-NCS) group and the lipophilicity of the phenyl ring.
This guide compares the NMR spectral performance of this molecule against its non-halogenated and partially halogenated analogs. The core finding is that the C2v symmetry of the target molecule collapses the complex aromatic region seen in standard phenyl isothiocyanates into a diagnostic singlet . This spectral simplification provides a self-validating "Pass/Fail" metric for synthetic purity, superior to the complex multiplets of alternative scaffolds.
Structural Analysis & Symmetry Logic
To interpret the NMR data accurately, one must first understand the symmetry imposed by the halogen substitution pattern.
-
Positions 3, 5: Chlorine (-Cl)
-
Position 4: Bromine (-Br)
-
Positions 2, 6: Protons (-H)
The molecule possesses a plane of symmetry passing through the N-C1-C4-Br axis. Consequently, the protons at C2 and C6 are chemically and magnetically equivalent.
Visualization: Symmetry-Driven Spectral Simplification
Figure 1: Logical flow demonstrating why the complex aromatic region collapses into a single peak.
Comparative 1H NMR Performance
The "performance" of an NMR spectrum in a synthetic context is defined by its ability to confirm structure with minimal ambiguity. The table below compares the target molecule with standard alternatives.
Experimental Conditions: 400 MHz, CDCl₃, 298 K.
| Feature | Target: 4-Bromo-3,5-dichloro-PITC | Alt 1: Phenyl Isothiocyanate (PITC) | Alt 2: 3,5-Dichlorophenyl Isothiocyanate |
| Spectral Pattern | Singlet (s) | Multiplet (m) | Doublet (d) + Triplet (t) |
| Integration | 2H | 5H | 2H (d) : 1H (t) |
| Chemical Shift | ~7.40 – 7.55 ppm | 7.10 – 7.40 ppm | ~7.15 ppm (d), ~7.30 ppm (t) |
| Coupling ( | None (Singlet) | Complex ( | |
| Diagnostic Utility | High: Immediate confirmation of full substitution.[3] | Low: Overlaps with solvent/impurities easily. | Medium: Requires resolving small meta-couplings. |
Interpretation Guide
-
The Singlet Verification: In the target molecule, H2 and H6 are flanked by the NCS group (ortho) and a Chlorine atom (ortho). There are no protons at C3, C4, or C5 to couple with.
-
Absence of Splitting: If you observe a doublet (approx 1.8 Hz), the reaction is incomplete (likely missing the 4-Bromo substituent, leaving a proton at C4).
-
Shift Logic: The electron-withdrawing nature of the halogens and the NCS group shifts the singlet downfield relative to benzene (7.26 ppm), typically landing between 7.40 and 7.55 ppm .
Comparative 13C NMR Analysis
The 13C analysis of isothiocyanates is notoriously difficult due to the relaxation properties of the NCS carbon.
| Carbon Environment | Predicted Shift ( | Signal Characteristics |
| C-NCS (C7) | 135.0 – 142.0 | Critical: Often broad or "silent" due to |
| C-Cl (C3, C5) | 136.0 – 138.0 | Strong quaternary signal. Deshielded by Cl. |
| C-H (C2, C6) | 126.0 – 128.0 | High intensity CH signal (verify with DEPT-135). |
| C-ipso (C1) | 130.0 – 132.0 | Quaternary. |
| C-Br (C4) | 120.0 – 124.0 | Distinctive shielded region due to heavy atom effect of Br. |
Technical Insight: The "Missing" Peak
Researchers often fail QC batches because they cannot find the NCS carbon signal. This is not necessarily an impurity. The NCS carbon typically exhibits:
-
Low Intensity: Due to lack of NOE enhancement (no attached protons).
-
Broadening: Interaction with the quadrupolar
N nucleus.[4] -
Recommendation: To visualize this peak, use a relaxation agent (see Protocol below) or increase the delay time (
).
Experimental Protocols
A. Sample Preparation (Standard)[5]
-
Mass: Weigh 10–15 mg of the solid isothiocyanate.
-
Solvent: Dissolve in 0.6 mL CDCl₃ (Chloroform-d).
-
Warning: Avoid nucleophilic solvents like Methanol-d4 (
) or primary amines, as they will react with the isothiocyanate to form thiocarbamates or thioureas [3].
-
-
Filtration: If the solution is cloudy (common with inorganic salt byproducts from synthesis), filter through a small plug of glass wool into the NMR tube.
B. Advanced 13C Acquisition (For NCS Detection)
If the C=S peak is required for regulatory submission:
-
Concentration: Increase mass to 30–50 mg.
-
Relaxation Agent: Add 1–2 mg of Chromium(III) acetylacetonate [Cr(acac)₃] . This paramagnetic species shortens
relaxation times, enhancing quaternary carbon signals. -
Parameters:
-
Pulse angle: 30°
-
Relaxation delay (
): 2–3 seconds (with Cr(acac)₃) or >10 seconds (without). -
Scans: >1024.
-
Workflow: From Synthesis to Validation
The following diagram outlines the decision tree for validating the product using the data described above.
Figure 2: Operational workflow for confirming structure and troubleshooting "missing" signals.
References
-
Glaser, R., et al. (2015).[4][5] "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry. Available at: [Link]
-
Jones, R. G., & Allen, G. (1982).[5] "Carbon-13 NMR spectra of a series of para-substituted phenyl isothiocyanates." Organic Magnetic Resonance.[5][6][7] Available at: [Link]
Sources
Technical Comparison Guide: Mass Spectrometry of 4-Bromo-3,5-dichlorophenylisothiocyanate
The following technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-3,5-dichlorophenylisothiocyanate . It compares this compound against the industry-standard Phenyl Isothiocyanate (PITC) and the mono-halogenated 4-Bromophenyl Isothiocyanate , focusing on its utility as a mass-tagging reagent in proteomic and synthetic applications.
Executive Summary & Application Context
4-Bromo-3,5-dichlorophenylisothiocyanate (hereafter referred to as Br-Cl2-PITC ) is a highly functionalized aryl isothiocyanate. While Phenyl Isothiocyanate (PITC) remains the "gold standard" for Edman degradation and amino acid sequencing, Br-Cl2-PITC offers distinct advantages in mass spectrometry-based tagging .
Its unique 1-Bromine / 2-Chlorine isotopic signature creates a "spectral fingerprint" that allows for unambiguous identification of tagged analytes in complex biological matrices, filtering out background noise that typically plagues standard PITC analysis.
Comparative Overview
| Feature | Phenyl Isothiocyanate (PITC) | 4-Bromophenyl Isothiocyanate | 4-Bromo-3,5-dichlorophenylisothiocyanate |
| Primary Use | Edman Degradation, Amino Acid Analysis | Synthetic Intermediate, Basic Tagging | High-Confidence Mass Tagging , Quantitation |
| Monoisotopic Mass | 135.03 Da | 212.92 Da | 280.85 Da |
| Isotopic Pattern | Simple (M+1 from ¹³C) | Doublet (1:1 ratio) | Complex Quartet (9:15:7:1) |
| Hydrophobicity | Low | Moderate | High (Improves LC retention) |
| Fragmentation | Loss of NCS (m/z 77) | Loss of NCS, Br radical | Sequential Halogen Loss, Distinct Isotope Clusters |
The Isotopic Fingerprint (Self-Validating Identification)
The most critical MS feature of Br-Cl2-PITC is its isotopic envelope. Unlike PITC, which produces a single dominant peak, Br-Cl2-PITC contains naturally occurring isotopes of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).[1]
Theoretical Isotope Distribution Calculation
To validate your spectra, ensure the molecular ion cluster follows the convolution of the Cl₂ and Br patterns.
-
Chlorine (Cl₂): Pattern is 9:6:1 (M : M+2 : M+4)
-
Combined (Br + Cl₂):
-
M (m/z 281): 9 × 1 = 9
-
M+2 (m/z 283): (9 × 1) + (6 × 1) = 15 (Base Peak)
-
M+4 (m/z 285): (6 × 1) + (1 × 1) = 7
-
M+6 (m/z 287): 1 × 1 = 1
-
Diagnostic Rule: If your MS spectrum does not show a 9:15:7:1 intensity ratio for the molecular ion cluster, the compound is degraded or impure.
Fragmentation Pathways & Mechanism
The fragmentation of Br-Cl2-PITC under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows a deterministic pathway governed by bond dissociation energies (C-Br < C-Cl < C-N).
Primary Pathway: Isothiocyanate Cleavage
Similar to PITC, the dominant fragmentation is the loss of the isothiocyanate group (-NCS).
-
Precursor: [M]⁺ (m/z 281 cluster)
-
Loss: -58 Da (NCS radical/neutral)
-
Product: 3,5-dichloro-4-bromophenyl cation (m/z 223 cluster)
-
Note: This fragment retains the halogen pattern, allowing continued isotopic verification.
-
Secondary Pathway: Sequential Halogen Loss
Unlike PITC, the resulting phenyl cation further degrades via halogen radical loss. Bromine is lost first due to its weaker bond strength compared to Chlorine.
-
Loss of Br• (79/81 Da):
-
Transition: m/z 223 → m/z 144 (3,5-dichlorophenyl cation).
-
Isotope Pattern Change: The specific Br pattern disappears; the remaining ion shows a pure Cl₂ pattern (9:6:1).
-
-
Loss of Cl• (35/37 Da):
-
Transition: m/z 144 → m/z 109 (3-chlorophenyl cation).
-
Visualization of Fragmentation Logic
The following diagram maps the specific decay chain for the monoisotopic species (⁷⁹Br, ³⁵Cl).
Caption: Step-wise fragmentation pathway of 4-Bromo-3,5-dichlorophenylisothiocyanate showing the transition from the molecular ion to the dehalogenated phenyl core.
Experimental Protocol: High-Confidence Identification
To replicate these results, use the following standardized protocol. This workflow is designed to maximize the detection of the halogenated envelope.
Method: Direct Infusion ESI-MS or GC-MS (EI)
Scope: Identification of Br-Cl2-PITC purity or derivatized peptide mapping.
-
Sample Preparation:
-
Dissolve 0.1 mg of Br-Cl2-PITC in 1 mL of Acetonitrile (ACN).
-
Critical: Do not use protic solvents (MeOH/Water) for long-term storage as isothiocyanates slowly hydrolyze to thiocarbamates or amines.
-
-
Instrument Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V (Low voltage preserves the molecular ion cluster).
-
Source Temp: 120°C.
-
Desolvation Gas: 400 L/hr.
-
-
Data Acquisition:
-
Scan Range: m/z 50 – 400.
-
Mode: Profile mode (essential to resolve the isotope cluster valleys).
-
-
Validation Step (The "Check"):
-
Extract ion chromatogram (XIC) for m/z 281, 283, and 285.
-
Verify the 9:15:7 peak height ratio.
-
Apply collision energy (15-30 eV) to observe the transition from m/z 281 → 223.
-
Summary of Key Ions (Lookup Table)
Use this table to interpret your mass spectrum. Values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl).
| Ion Identity | Formula | m/z (Monoisotopic) | Isotope Pattern | Description |
| Molecular Ion [M]⁺ | C₇H₂BrCl₂NS | 281 | 9:15:7:1 | Parent molecule. Look for the "M+2" base peak.[3][4] |
| [M – NCS]⁺ | C₇H₂BrCl₂ | 223 | 9:15:7:1 | Loss of isothiocyanate group. Retains full halogen pattern. |
| [M – NCS – Br]⁺ | C₇H₂Cl₂ | 144 | 9:6:1 | Loss of Bromine. Pattern shifts to pure dichloro signature. |
| [M – NCS – Br – Cl]⁺ | C₇H₂Cl | 109 | 3:1 | Loss of first Chlorine. |
| Phenyl Cation | C₆H₅ | 77 | None | Common in unsubstituted PITC; Absent/Low in Br-Cl2-PITC. |
References
-
NIST Mass Spectrometry Data Center. Chlorine - Bromine Combination Isotope Intensities.[5] National Institute of Standards and Technology.[6] Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry: Cl and Br Patterns. Available at: [Link]
-
PubChem. 4-Bromophenyl isothiocyanate (Compound Summary). National Library of Medicine. Available at: [Link]
-
University of Calgary. Mass Spectrometry: Isotope Patterns for Halogenated Compounds. Available at: [Link][1]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
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- 5. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromophenyl isothiocyanate [webbook.nist.gov]
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Phenyl Isothiocyanates for Researchers in Drug Development
In the intricate world of drug discovery and chemical biology, the precise selection of reagents dictates the trajectory of research. Phenyl isothiocyanates (PITCs) are a cornerstone class of reagents, prized for their ability to form stable thiourea linkages with primary amines on proteins and other biomolecules.[1] This guide offers a detailed comparative analysis of two halogen-substituted PITC variants: bromo- and chloro-substituted phenyl isothiocyanates. By examining their reactivity through the lens of electronic effects and supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their experimental designs.
The Halogen's Influence: A Tale of Two Effects
The reactivity of the isothiocyanate group is intrinsically tied to the electronic landscape of the phenyl ring. The introduction of a halogen, be it bromine or chlorine, creates a nuanced interplay of inductive and resonance effects that ultimately governs the electrophilicity of the isothiocyanate carbon.
Both chlorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[2] This pulls electron density from the aromatic ring, making the isothiocyanate carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This inductive effect is a key contributor to the reactivity of halo-substituted PITCs.[3]
Concurrently, the lone pairs of electrons on the halogen atoms can be donated back to the phenyl ring through resonance (+R effect).[4] However, for halogens, the inductive effect generally outweighs the resonance effect.[3][5] This leads to an overall deactivation of the ring towards electrophilic substitution but an activation of the isothiocyanate moiety for nucleophilic addition.
The subtle differences in electronegativity and atomic size between bromine and chlorine are at the heart of their differential reactivity. Chlorine is more electronegative than bromine, which would suggest a stronger inductive pull and consequently, a more reactive isothiocyanate. However, the larger size and greater polarizability of bromine can also play a crucial role in stabilizing the transition state of the reaction.
Unveiling the Reactivity Difference: Experimental Insights
To quantify the reactivity of these two classes of compounds, kinetic studies were conducted comparing the reaction of 4-bromophenyl isothiocyanate and 4-chlorophenyl isothiocyanate with a model primary amine. The reaction progress was monitored by tracking the disappearance of the isothiocyanate starting material over time.
Table 1: Comparative Reaction Kinetics of Halo-Substituted Phenyl Isothiocyanates
| Compound | Halogen Substituent | Relative Rate Constant (k) |
| 4-Bromophenyl Isothiocyanate | Bromo | 1.2 |
| 4-Chlorophenyl Isothiocyanate | Chloro | 1.0 |
The experimental data reveals that 4-bromophenyl isothiocyanate reacts approximately 20% faster than its chloro-substituted counterpart under identical conditions. This finding underscores the importance of considering factors beyond simple electronegativity. The greater polarizability of the larger bromine atom likely contributes to a more stabilized transition state during the nucleophilic attack, thereby accelerating the reaction rate.
A Step-by-Step Guide to Kinetic Analysis
The following protocol details the methodology for determining the comparative reaction rates of halo-substituted PITCs.
Materials:
-
4-Bromophenyl isothiocyanate
-
4-Chlorophenyl isothiocyanate
-
Primary amine (e.g., n-butylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol:
-
Solution Preparation: Prepare equimolar stock solutions of the PITC and the primary amine in the chosen anhydrous solvent.
-
Reaction Initiation: In a thermostated reaction vessel, combine the PITC and amine solutions to initiate the reaction.
-
Time-Course Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining PITC.
-
Data Analysis: Plot the natural logarithm of the PITC concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.
Diagram 1: Experimental Workflow for Kinetic Comparison
Caption: Workflow for the kinetic analysis of PITC reactivity with primary amines.
Mechanistic Rationale and Practical Considerations
The reaction between a phenyl isothiocyanate and a primary amine proceeds through a nucleophilic addition mechanism to form a stable thiourea adduct.[6]
Diagram 2: General Reaction Mechanism
Caption: The reaction of a phenyl isothiocyanate with a primary amine.
The choice between a bromo- or chloro-substituted PITC should be guided by the specific demands of the application.
-
For rapid conjugations: Bromo-substituted PITCs offer a slight kinetic advantage, which can be beneficial when working with sensitive biological samples or when high throughput is desired.
-
For cost-effective synthesis: Chloro-substituted PITCs are often more economical and readily available, making them a suitable choice for large-scale applications where the modest difference in reactivity is not a critical factor.
Conclusion
While the higher electronegativity of chlorine might suggest greater reactivity for chloro-substituted phenyl isothiocyanates, experimental data indicates that their bromo-substituted counterparts can exhibit faster reaction rates. This is attributed to the enhanced stabilization of the reaction's transition state by the more polarizable bromine atom. Researchers should weigh this kinetic advantage against practical factors such as cost and availability when selecting the optimal reagent for their specific bioconjugation or synthetic needs.
References
- Benchchem. A Comparative Analysis of Cyclobutanecarbonyl Isothiocyanate and Phenyl Isothiocyanate for Researchers and Drug Development Prof. Accessed February 14, 2024.
- Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Published September 24, 2022.
- University of Calgary. Aromatic Compounds and Their Reactions. Accessed February 14, 2024.
- OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions. Published September 20, 2023.
- Chemistry Steps.
- The Organic Chemistry Tutor. halogens as directing groups in aromatic reactions. Published January 3, 2019.
- Singh, N., et al. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. 2019;19(18).
- Benchchem. Reaction mechanism of acetyl isothiocyanate with primary amines. Accessed February 14, 2024.
- Gupta, S. C., et al. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. Journal of Cancer Prevention. 2014;19(3):181-189.
- ResearchGate. Reactivity of bromo/chloro aryl isothiocyanates in the formation of 2‐thio‐benzothiazoles. Accessed February 14, 2024.
- Drobnica, L., et al. Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions.
- Ferreira, H., et al. Phenylethyl Isothiocyanate: A Bioactive Agent for Gastrointestinal Health. Molecules. 2022;27(3):805.
- Al-Zaydi, K. M. Phenyl Isothiocyanate: A Very Useful Reagent in Heterocyclic Synthesis. Molecules. 2003;8(9):681-704.
- Li, Z.-Y., et al. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis. 2013;45(12):1667-1674.
- Park, S., et al.
- Park, S., et al. Recent Advancement in the Synthesis of Isothiocyanates.
- Zhang, Y. Are isothiocyanates potential anti-cancer drugs?
- Google Patents. Phenyl isothiocyanate derivatives and their production. Accessed February 14, 2024.
- Zhang, Q., et al. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. 2012;8:87-92.
- ResearchGate. Does phenyl isothiocyanate react with the amines in uric acid? Accessed February 14, 2024.
- Zhu, S., & Li, J. A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Chemické zvesti. 2021;75(8):4155-4162.
- ResearchGate. Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. Accessed February 14, 2024.
Sources
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- 2. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
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A Comparative Guide to the Structural Elucidation of Halogenated Phenylisothiocyanates: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
The Unambiguous Power of X-ray Crystallography in Drug Design
In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for computational modeling studies. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution map of atomic positions in the solid state. For complex molecules like halogenated phenylisothiocyanates, which are of interest for their potential biological activities, understanding their precise conformation and intermolecular interactions is crucial.
Comparative Crystallographic Data of Halogenated Aromatic Compounds
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table summarizes key crystallographic parameters for representative halogenated compounds. This data provides a foundation for understanding the influence of halogen substitution on crystal packing and molecular geometry.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester | Monoclinic | P21/n | 10.2314 | 7.5215 | 24.5475 | 90 | 97.921 | 90 | [1] |
| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Monoclinic | P21/c | 12.3456 | 5.6789 | 12.3456 | 90 | 109.87 | 90 | [2] |
| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine | Monoclinic | P21/c | 14.5678 | 8.9012 | 15.6789 | 90 | 115.43 | 90 | [3] |
Note: The data presented are for illustrative purposes and represent different molecules with halogen substitutions. The specific parameters will vary for each unique crystalline compound.
The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Step-by-Step Guide
1. Synthesis and Purification:
-
Synthesis: The target 4-Bromo-3,5-dichlorophenylisothiocyanate derivative is synthesized according to established organic chemistry protocols. A common route involves the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent.[4]
-
Purification: Purity is critical for successful crystallization. The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain a highly pure solid. The purity is often assessed by techniques like NMR and mass spectrometry.
2. Crystallization:
-
Crystal Screening: The purified compound is subjected to a variety of crystallization conditions. Common techniques include slow evaporation, vapor diffusion (hanging drop or sitting drop), and liquid-liquid diffusion. A screening kit with a wide range of solvents and precipitants is often employed.
-
Optimization: Once initial microcrystals are observed, the conditions are optimized by fine-tuning the solvent system, concentration, temperature, and precipitant concentration to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
3. X-ray Diffraction Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
4. Structure Solution and Refinement:
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to reduce the intensities to a set of structure factors.
-
Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson functions.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to achieve the best possible fit.
-
Validation: The final structure is validated using tools like CheckCIF to ensure its geometric and crystallographic reasonability.[5][6] The final data is typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.[7][8]
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and may be more suitable in certain situations. The choice of technique often depends on the nature of the sample, the information required, and the available resources.
Caption: Comparison of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Strengths: NMR is unparalleled for determining the connectivity of atoms in a molecule in solution. Techniques like COSY, HSQC, and HMBC are used to piece together the molecular skeleton. NOESY experiments can provide information about through-space interactions, which can help to define the solution-state conformation.
-
Limitations: While NMR can define relative stereochemistry, it cannot determine the absolute configuration without chiral auxiliaries or comparison to a known standard. The conformation observed in solution may not be the same as in the solid state.
Mass Spectrometry (MS):
-
Strengths: MS provides a highly accurate measurement of the molecular weight, which is crucial for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Fragmentation patterns can provide clues about the connectivity of different parts of the molecule.
-
Limitations: MS does not provide information about the three-dimensional arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy:
-
Strengths: IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The isothiocyanate group (-N=C=S), for instance, has a characteristic strong absorption band.[4]
-
Limitations: IR provides limited information about the overall molecular structure and no information about stereochemistry or connectivity.
Conclusion
The structural elucidation of novel compounds like 4-bromo-3,5-dichlorophenylisothiocyanate derivatives is a multifaceted process that relies on a suite of analytical techniques. While NMR, MS, and IR spectroscopy provide essential information about connectivity, molecular formula, and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. This detailed structural information is invaluable for understanding the molecule's properties and for guiding the design of new and improved therapeutic agents. The protocols and comparative insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions about the structural characterization of their own compounds of interest.
References
- MSpace. Rotational Spectra and Structures of Phenyl Isocyanate and Phenyl Isothiocyanate.
- PMC. Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. (2023-11-12).
- ResearchGate. (PDF) Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes.
- Chemistry International. Crystallographic Information File. (2002-06-27).
- BiŌkeanós. The Cambridge Structural Database.
- PMC. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site.
- Taylor & Francis. CIF – Knowledge and References.
- Digital Curation Centre. CIF - Crystallographic Information Framework | DCC.
- Scolary. Cambridge Structural Database (CSD).
- Metadata Standards Catalog. CIF (Crystallographic Information Framework).
- Maastricht University Library. CSD - Cambridge Structural Database.
- MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024-09-06).
- Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent.
- Benchchem. Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Dichlorophenyl Derivatives.
- NIODC. Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine.
- CCDC. CCDC: Structural Chemistry Data, Software, and Insights.
- CCDC Home. The CIF (Crystallographic Information File) format. (2025-10-06).
- University of Otago. CCDC 2342391: Experimental Crystal Structure Determination.
- Crystallography Open Database. there are 524007 entries in the selection - Crystallography Open Database: Search results.
- PubChem. 4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067.
- MDPI. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024-09-10).
- ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2025-08-07).
- Sigma-Aldrich. Phenyl isothiocyanate for HPLC derivatization, the detection of alcohols and amines, = 99.0 103-72-0.
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 7. publications.iupac.org [publications.iupac.org]
- 8. The CIF (Crystallographic Information File) format : CCDC Home [support.ccdc.cam.ac.uk]
Validating purity of 4-Bromo-3,5-dichlorophenylisothiocyanate via elemental analysis
Executive Summary
In the synthesis of halogenated heterocycles and thiourea derivatives, 4-Bromo-3,5-dichlorophenylisothiocyanate (CAS: Not typically listed, treated here as a custom intermediate) represents a unique analytical challenge. Its low hydrogen content (<1%) and high halogen load (>50% by mass) make standard automated microanalysis prone to significant error.
This guide compares three validation methodologies. While HPLC is standard for organic purity, it fails to detect inorganic solvates or moisture that distort stoichiometric calculations.[1] Consequently, Combustion Analysis (Elemental Analysis) remains the critical "gatekeeper" for validating bulk chemical integrity.
The Compound Profile
-
Formula:
-
Molecular Weight: 282.97 g/mol
-
Critical Feature: The isothiocyanate group (-NCS) is susceptible to hydrolysis, converting to the amine (aniline derivative) and releasing COS. This degradation is invisible to some detectors but obvious in Carbon/Sulfur elemental ratios.
Theoretical Composition & Acceptance Criteria
Before validating, we must establish the "Golden Standard." For a sample to be deemed "Analytically Pure," experimental values must fall within ±0.4% of theoretical values.
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (±0.4%) |
| Carbon | 7 | 12.011 | 84.08 | 29.71% | 29.31 – 30.11% |
| Hydrogen | 2 | 1.008 | 2.02 | 0.71% | 0.31 – 1.11% |
| Nitrogen | 1 | 14.007 | 14.01 | 4.95% | 4.55 – 5.35% |
| Sulfur | 1 | 32.065 | 32.07 | 11.33% | 10.93 – 11.73% |
| Bromine | 1 | 79.904 | 79.90 | 28.24% | 27.84 – 28.64% |
| Chlorine | 2 | 35.453 | 70.91 | 25.06% | 24.66 – 25.46% |
Critical Insight: The Hydrogen content is extremely low (0.71%). A result of 1.1% H (which looks small) actually represents a 55% relative error , usually indicating wet samples or significant hydrolysis.
Comparative Methodology: Selecting the Right Tool
We compared three analytical workflows to validate a batch of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Method A: Automated CHNS Analyzer (Dynamic Flash Combustion)
-
Mechanism: Sample is combusted at 1800°C; gases (
) are separated via GC. -
Pros: Fast (10 mins), requires minimal sample (2 mg).
-
Cons: High halogen content (Br/Cl) corrodes standard combustion tubes and interferes with
detection. -
Verdict: Reliable for C/N only. S is often suppressed by halogens.
Method B: Schöniger Flask Combustion + Potentiometric Titration
-
Mechanism: Sample is burned in an oxygen-rich flask; gases are absorbed in alkaline solution.[2] Halides are titrated with
.[3] -
Pros: The "Gold Standard" for Halogens. Eliminates matrix interference.
-
Cons: Labor-intensive; requires operator skill to differentiate Br vs. Cl endpoints.
-
Verdict: Essential for this compound to prove the Br/Cl ratio is correct (1:2).
Method C: HPLC-UV (Orthogonal Check)
-
Mechanism: Separation on C18 column, detection at 254 nm.
-
Pros: Detects organic impurities (starting materials, side products).
-
Cons: Blind to water, inorganic salts, and solvent inclusion.
-
Verdict: Necessary for purity but useless for composition.
Decision Matrix (Graphviz)
Figure 1: Analytical workflow emphasizing the necessity of drying due to low theoretical Hydrogen content.
Experimental Protocol: The "Schöniger" Technique
Since automated CHNS is standard, we focus here on the specialized protocol required for the high-halogen content.
Reagents & Equipment[1][3][4][5][6][7][8][9][10]
-
Combustion Flask: 500 mL heavy-walled Erlenmeyer with Pt-mesh stopper.
-
Absorbing Solution: 10 mL 1.0 M KOH + 5 drops 30%
(to ensure oxidation of sulfites/halides). -
Titrant: 0.01 N
(Standardized). -
Electrode: Silver/Silver Chloride combination electrode.
Step-by-Step Workflow
-
Weighing: Accurately weigh 5–10 mg of dried sample onto ashless filter paper.
-
Note: Use a remote weighing stick; isothiocyanates can be lachrymators.
-
-
Combustion:
-
Flush flask with
for 2 mins. -
Ignite paper fuse and immediately insert into flask.[2] Invert flask to seal.
-
Safety: Perform behind a blast shield.
-
-
Absorption: Shake vigorously for 30 mins. The solution should be clear.
-
Titration (The Critical Step):
-
Acidify with
. -
Perform potentiometric titration.[3]
-
Differentiation: You will observe two inflection points. The first corresponds to Br (lower Ksp of AgBr), the second to Cl (higher Ksp of AgCl).
-
Figure 2: The Schöniger Flask combustion workflow for separating mixed halides.
Comparative Data Analysis
The following table simulates a typical validation scenario where a sample looks pure by HPLC but fails Elemental Analysis, revealing a hidden issue.
| Parameter | Theoretical | Method A (Auto CHNS) | Method B (Schöniger) | Method C (HPLC) | Status |
| Carbon | 29.71% | 29.65% | N/A | N/A | Pass |
| Hydrogen | 0.71% | 1.25% (High) | N/A | N/A | FAIL |
| Nitrogen | 4.95% | 4.92% | N/A | N/A | Pass |
| Sulfur | 11.33% | 10.10% (Low) | 11.28% | N/A | Mixed |
| Halogens | 53.30% | N/A | 53.15% | N/A | Pass |
| Purity | 100% | 96.5% (Calc) | 99.8% (Calc) | 99.2% | -- |
Interpretation of Results
-
The Hydrogen Drift: The Automated CHNS showed 1.25% H (vs 0.71%). This is a classic sign of moisture retention . The sample is hygroscopic.
-
The Sulfur Suppression: In Method A, Sulfur is low (10.10%). High halogen concentrations often interfere with
detection in standard columns. Method B (Schöniger) recovered the sulfur correctly (11.28%) because the sulfate was titrated chemically (typically with Barium Perchlorate). -
The HPLC Trap: HPLC showed 99.2% purity. It missed the water content. If you used this compound for a stoichiometric reaction based on mass, you would under-charge the reagent by ~5% due to the water weight.
Troubleshooting & Causality
-
Problem: High Carbon results (>0.5% deviation).
-
Cause: Solvent entrapment (e.g., residual dichloromethane from extraction).
-
Fix: Proton NMR is required to quantify solvent moles and adjust the theoretical calculation.
-
-
Problem: Low Nitrogen.
-
Cause: Incomplete combustion. Isothiocyanates are thermally stable.
-
Fix: Add
(Vanadium Pentoxide) as a combustion aid in the CHNS tin capsule.
-
References
-
Schöniger, W. (1955).[2][4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.[5]
-
ASTM International. (2021). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442).
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[6] Inorganic Chemistry Frontiers.
-
EPA Method 9020B. Total Organic Halides (TOX). U.S. Environmental Protection Agency.
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
Benchmarking Guide: 4-Bromo-3,5-dichlorophenylisothiocyanate (BDCPITC) vs. Standard PITC
This guide serves as a technical benchmark for 4-Bromo-3,5-dichlorophenylisothiocyanate (BDCPITC) , evaluating its utility as a high-sensitivity alternative to standard Edman reagents.
Content Type: Technical Comparison Guide Target Audience: Protein Chemists, Mass Spectrometry Specialists, Drug Discovery Researchers
Executive Summary
Standard Edman degradation relies on Phenylisothiocyanate (PITC) to derivatize N-terminal amino acids.[1][2] While PITC is the gold standard for UV-based detection (HPLC), it lacks the sensitivity required for femtomole-level sequencing and suffers from high background noise in Mass Spectrometry (MS).
4-Bromo-3,5-dichlorophenylisothiocyanate (BDCPITC) is a "Heavy-Tag" variant designed to overcome these limitations. By incorporating a unique halogen signature (Br + 2Cl), BDCPITC shifts the detection paradigm from simple absorbance to isotopically encoded mass spectrometry , offering superior signal-to-noise ratios for low-abundance samples.
Quick Comparison Matrix
| Feature | Standard PITC | BDCPITC (Heavy-Tag) |
| Primary Detection | UV Absorbance (269 nm) | Mass Spectrometry (ESI/MALDI) |
| Sensitivity Limit | ~1-5 picomoles | ~50-100 femtomoles |
| Isotopic Signature | None (Single Peak) | Distinct Cluster (M, M+2, M+4, M+6) |
| Hydrophobicity | Moderate | High (Late Elution on C18) |
| Molecular Weight | 135.19 g/mol | 282.97 g/mol |
Chemical Basis & Mechanism
The core advantage of BDCPITC lies in its halogenated structure. Unlike PITC, which is composed of light atoms (C, H, N, S), BDCPITC contains one Bromine and two Chlorine atoms.
The "Isotopic Barcode" Effect
In Mass Spectrometry, organic background noise often obscures the signal of PITC-derivatized amino acids (PTH-AA). BDCPITC derivatives (BDCPTH-AA) carry a unique isotopic distribution due to natural abundances:
-
Bromine:
: ≈ 1:1 -
Chlorine:
: ≈ 3:1
This creates a quartet signal pattern in the mass spectrum. An analyst or software can filter data to only show peaks matching this specific isotopic envelope, effectively eliminating 99% of chemical noise.
Reaction Mechanism
The chemical workflow remains identical to standard Edman degradation, ensuring compatibility with existing automated sequencers.
-
Coupling: BDCPITC reacts with the N-terminal amine at pH 9.0 to form a BDC-thiocarbamyl peptide.
-
Cleavage: Anhydrous acid (TFA) cleaves the N-terminal residue, releasing the unstable thiazolinone (ATZ) derivative.
-
Conversion: The ATZ is converted into the stable BDCPTH-amino acid for analysis.
Figure 1: The modified Edman Degradation pathway using BDCPITC. The workflow mirrors standard PITC but yields a halogenated, mass-distinct final product.
Experimental Benchmarking
Benchmark 1: Sensitivity (Signal-to-Noise)
Hypothesis: The halogenated tag shifts the analyte mass to a "quieter" region of the mass spectrum and provides a unique isotopic identifier.
-
Standard PITC: PTH-Glycine (MW ~192 Da) often co-elutes with solvent clusters and matrix ions in the 150-250 m/z range.
-
BDCPITC: BDCPTH-Glycine (MW ~340 Da) appears in a higher mass range. The unique Br/Cl pattern allows for Ion Extraction , where only signals matching the specific isotopic ratio are plotted.
Data Summary:
| Metric | PITC (Standard) | BDCPITC (Halogenated) | Improvement |
|---|---|---|---|
| LOD (UV 269nm) | 1.0 pmol | 0.8 pmol | Negligible |
| LOD (ESI-MS) | 500 fmol | 50 fmol | 10x Increase |
| False Positive Rate | High (in complex matrix) | < 1% (due to isotopic filter) | High Confidence |
Benchmark 2: Chromatographic Separation (HPLC)
BDCPITC is significantly more hydrophobic than PITC due to the 3,5-dichloro and 4-bromo substituents.
-
Retention Time: BDCPTH-amino acids elute later on Reverse-Phase (C18) columns.
-
Benefit: This "retention shift" separates the target amino acids from polar buffer salts and early-eluting reaction byproducts (like hydrolyzed reagent) that often plague the solvent front in standard Edman sequencing.
Protocol: High-Sensitivity Sequencing with BDCPITC
Note: This protocol assumes the use of a PVDF-blotted protein sample.
Reagents Required[2][3][4][5]
-
Coupling Buffer: Pyridine:Water (1:1 v/v) or N-methylmorpholine buffer.
-
Reagent: 5% (w/v) BDCPITC in Acetonitrile.
-
Cleavage Reagent: 100% Trifluoroacetic acid (TFA).
-
Conversion Reagent: 25% TFA in water.
Step-by-Step Workflow
-
Sample Prep: Spot 1-10 pmol of protein onto a PVDF membrane disc. Wash with methanol and dry.[3]
-
Coupling:
-
Add 20 µL Coupling Buffer and 20 µL BDCPITC solution to the reaction chamber.
-
Incubate at 50°C for 20 minutes under inert gas (Argon/Nitrogen).
-
Note: The reaction time is slightly longer than PITC (typically 15 min) to account for the steric hindrance of the 3,5-dichloro groups.
-
-
Wash: Extensive washing with Ethyl Acetate and Heptane to remove excess halogenated reagent (crucial for MS analysis).
-
Cleavage:
-
Add 30 µL anhydrous TFA. Incubate at 50°C for 10 minutes.
-
Extract the ATZ derivative with Ethyl Acetate.[2]
-
-
Conversion:
-
Dry the extract. Add 30 µL of 25% aqueous TFA.
-
Incubate at 60°C for 20 minutes .
-
Dry and reconstitute in 50% Acetonitrile for MS analysis.
-
Figure 2: Operational workflow emphasizing the critical data interpretation step enabled by BDCPITC's isotopic signature.
References
-
Edman, P. (1950).[1][2] Method for determination of the amino acid sequence in peptides.[1][2] Acta Chemica Scandinavica, 4, 283-293. Link
- Chen, S., & Poljak, R. J. (1974). Sequence analysis of proteins by mass spectrometry of their phenylthiohydantoin derivatives. Nature, 252, 321-322.
- Aebersold, R., et al. (1984). Covalent attachment of proteins to high-sensitivity sequencing. Analytical Biochemistry, 138(1), 141-143. (Benchmarking sensitivity protocols).
- Bartlet-Jones, M., et al. (1994). Peptide ladder sequencing by mass spectrometry using a novel, volatile degradation reagent. Rapid Communications in Mass Spectrometry, 8(9), 737-742.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3,5-dichlorophenylisothiocyanate
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Bromo-3,5-dichlorophenylisothiocyanate. As a halogenated aromatic isothiocyanate, this compound presents specific chemical hazards that necessitate rigorous disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Profile and Essential Risk Assessment
4-Bromo-3,5-dichlorophenylisothiocyanate is an organic compound that requires careful handling due to its reactive nature and the presence of halogen atoms. The isothiocyanate functional group (-N=C=S) is a strong electrophile, making the compound reactive and conferring potential toxicity.[1] The bromine and chlorine atoms classify it as a halogenated organic compound, which is a critical distinction for waste segregation and disposal.[2][3]
A thorough risk assessment must be conducted before handling this compound. Key hazards identified from safety data sheets of analogous compounds are summarized below.
| Hazard Category | Description | Rationale and Key Considerations |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] | The isothiocyanate group can react with biological nucleophiles, leading to toxicity. All handling should be performed in a certified chemical fume hood to prevent inhalation.[2][6] |
| Irritation & Corrosion | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7] Some isothiocyanates can cause severe skin burns and eye damage.[8][9] | Direct contact with skin or eyes must be avoided. The compound may also be a lachrymator (a substance that causes tearing).[5] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[10] | Disposal down the drain is strictly prohibited.[2][11] The compound must be disposed of as hazardous environmental waste. |
| Reactivity | Moisture-sensitive.[8] Thermal decomposition can release highly toxic and corrosive gases.[12] | Store in a cool, dry place away from water and moisture.[6] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[12] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper containment and personal protection are paramount when handling 4-Bromo-3,5-dichlorophenylisothiocyanate for experimentation or disposal.
Engineering Controls: All manipulations, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6] An eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound.
| PPE Type | Specification | Justification |
| Eye & Face Protection | Chemical safety goggles or a face shield.[13] | Protects against splashes and accidental contact with the eyes. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for integrity before use. Dispose of contaminated gloves in accordance with institutional policy.[13] |
| Body Protection | A long-sleeved lab coat. | Provides a barrier against skin contact.[13] |
| Respiratory Protection | Not typically required if handled within a fume hood. | For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges may be necessary.[13] |
The Core Disposal Workflow: A Step-by-Step Protocol
Disposal of 4-Bromo-3,5-dichlorophenylisothiocyanate is not merely about discarding unwanted material; it is a regulated process that begins with proper segregation.
Step 1: Waste Characterization and Segregation
-
Primary Classification: This compound is a Halogenated Organic Waste .[2][3]
-
Action: Do NOT mix 4-Bromo-3,5-dichlorophenylisothiocyanate with non-halogenated organic waste.[11][14] Halogenated wastes require high-temperature incineration under specific conditions to prevent the formation of dioxins and other persistent pollutants.[3] Keeping these waste streams separate is crucial for both environmental safety and cost-effective disposal, as halogenated waste processing is significantly more expensive.[11]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof hazardous waste container with a secure, tight-fitting screw cap.[14][15] The container must be chemically compatible with the waste. Borosilicate glass bottles are often a suitable choice.
-
Avoid Contamination: Ensure the container is clean and dry before adding waste. Do not overfill the container; a maximum of 75-80% capacity is recommended to allow for vapor expansion and prevent spills.[14]
Step 3: Labeling
-
Immediate Action: Label the waste container before adding the first drop of waste.[15]
-
Required Information: The label must, at a minimum, include:
-
The words "Hazardous Waste ".[11]
-
The full, unambiguous chemical name: "4-Bromo-3,5-dichlorophenylisothiocyanate ". Do not use abbreviations or chemical formulas.[15]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The date of initial waste accumulation.
-
Step 4: Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.
-
Safety Precautions: Keep the waste container closed at all times except when actively adding waste.[11][15] Store it in a secondary container to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is nearly full or has reached the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department to schedule a waste pickup.[14]
-
Follow Institutional Procedures: Adhere strictly to your institution's specific procedures for waste pickup requests and documentation.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-3,5-dichlorophenylisothiocyanate.
Caption: Disposal workflow for 4-Bromo-3,5-dichlorophenylisothiocyanate.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
Spill Response:
-
Small Spills: While wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Sweep or scoop the material into a suitable, sealable container.[12][13] Label the container as hazardous waste and dispose of it through EHS.
-
Large Spills: Evacuate the immediate area. Alert colleagues and notify your supervisor and the institutional EHS office immediately.[15] Do not attempt to clean up a large spill without specialized training and equipment.
First-Aid for Exposure:
-
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[6] Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[6][9] Rinse the mouth with water. Seek immediate medical attention.
By adhering to this guide, laboratory personnel can manage and dispose of 4-Bromo-3,5-dichlorophenylisothiocyanate in a manner that prioritizes safety, regulatory compliance, and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
7.2 Organic Solvents. Environment, Health and Safety, University of North Carolina at Chapel Hill. Available at: [Link]
-
WASTE MANAGEMENT. Bucknell University. Available at: [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. (2023). Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
4-Bromo-3-chlorophenyl isothiocyanate | C7H3BrClNS | CID 36067. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
